2-amino-2-(2-chlorophenyl)propanoic Acid chemical structure and properties
Topic: 2-Amino-2-(2-chlorophenyl)propanoic Acid: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2-Amino-2-(2-chlorophenyl)propanoic Acid: Chemical Structure, Synthesis, and Properties
Content Type: Technical Monograph / Whitepaper
Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.
Executive Summary & Structural Definition
2-Amino-2-(2-chlorophenyl)propanoic acid (CAS: Variable by salt/enantiomer, Generic structure often referenced in analog libraries) is a non-proteinogenic,
-disubstituted amino acid. In the lexicon of medicinal chemistry, it is frequently referred to as -methyl-2-chlorophenylglycine .
This molecule represents a critical scaffold in peptidomimetics due to its quaternary
-carbon . Unlike its structural isomer 2-amino-3-(2-chlorophenyl)propanoic acid (2-chlorophenylalanine), this compound possesses a methyl group and a 2-chlorophenyl ring both attached directly to the -carbon. This tetrasubstitution imposes severe steric constraints on the peptide backbone ( and torsion angles), forcing specific secondary structures such as -helices and rendering the residue virtually immune to enzymatic degradation by standard proteases or racemases.
Structural Disambiguation
To ensure experimental precision, the researcher must distinguish this target from its common isomers:
Compound Name
Structure Description
Key Feature
Primary Utility
2-Amino-2-(2-chlorophenyl)propanoic acid
-Methyl, -Aryl (Quaternary C)
Conformational Lock
Peptide constraining, metabolic stability.
2-Chlorophenylglycine
-H, -Aryl (Tertiary C)
Racemization prone
Clopidogrel intermediate.
2-Chlorophenylalanine
-H, -Aryl (Sidechain)
Flexible sidechain
Phenylalanine replacement.
Physicochemical Properties & Molecular Logic
The introduction of the ortho-chloro substituent combined with the
-methyl group creates a unique steric and electronic environment.
Steric Parameters and A-Values
The "Thorpe-Ingold Effect" (gem-dimethyl effect) is amplified here. The bulky 2-chlorophenyl group forces the backbone into a restricted conformational space.
Conformational Restriction: In peptides, this residue strongly favors
, promoting helical folding (-helix or -helix initiation) while destabilizing -sheet formations.
Orthogonal Protection: The 2-chloro substituent provides steric shielding to the amino group, potentially reducing nucleophilicity during coupling reactions compared to non-substituted analogs.
Electronic & Solubility Profile
Lipophilicity (cLogP):
(Predicted). The chlorine atom increases lipophilicity compared to the parent -methylphenylglycine, enhancing blood-brain barrier (BBB) penetration potential.
pKa Values:
: (Acidic strength slightly increased by electron-withdrawing Cl-phenyl effect).
: (Slightly depressed relative to alanine due to the inductive effect of the aryl ring).
Synthetic Methodologies
Synthesis of
-disubstituted amino acids is synthetically demanding due to the steric hindrance at the quaternary center. Standard alkylation of glycine enolates often fails or results in low yields.
Protocol A: The Bucherer-Bergs Reaction (Primary Route)
This is the most robust method for generating the quaternary center. It proceeds via a hydantoin intermediate which is subsequently hydrolyzed.
For enantioselective synthesis without resolution, Phase Transfer Catalysis (PTC) using Maruoka catalysts is the gold standard.
Substrate: Alanine Schiff base ester (e.g., benzophenone imine of alanine tert-butyl ester).
Electrophile: 1-chloro-2-iodobenzene (requires Pd-coupling) OR direct arylation strategies (difficult).
Note: A more viable PTC route is alkylating a 2-chlorophenylglycine Schiff base with Methyl Iodide using a chiral quaternary ammonium salt (e.g., Cinchona alkaloid derivative).
Visualization: Synthetic Workflow
The following diagram outlines the Bucherer-Bergs pathway, highlighting the critical intermediate.
Caption: Figure 1. The Bucherer-Bergs synthetic route for sterically hindered quaternary amino acids.
Pharmacological & Biochemical Utility[2][3][4]
Metabolic Stability (The Deuterium Proxy Effect)
In standard amino acids, the
-proton is the site of abstraction by transaminases.
Mechanism: By replacing the
-proton with a methyl group, 2-amino-2-(2-chlorophenyl)propanoic acid becomes chemically inert to PLP-dependent transaminases.
Application: This residue is used to "harden" peptide drugs against proteolytic degradation, significantly extending half-life (
) in plasma.
Transport Mechanisms (LAT1)
Large neutral amino acids are transported across the BBB via the L-type Amino Acid Transporter 1 (LAT1).
The 2-chlorophenyl motif mimics the lipophilic side chains of Leucine or Phenylalanine.
However, the
-methyl group can alter affinity. Research suggests that while -methylation reduces affinity slightly compared to the parent amino acid, the high lipophilicity of the chloro-substituent compensates, maintaining LAT1 substrate competency.
Conformational Locking in Drug Design
The molecule acts as a "hinge lock."
Pathway Logic: In a bioactive peptide, replacing Phenylalanine with this residue restricts the local conformational space. If the bioactive conformation requires a turn or helix, affinity increases (entropic penalty paid during synthesis). If the receptor requires an extended conformation (
-sheet), affinity drops drastically. This binary response makes it an excellent probe for receptor-bound conformation.
Caption: Figure 2. Conformational restriction logic. The quaternary center forces helical turns.
Analytical Characterization
To validate the synthesis of this specific isomer, the following analytical signatures are diagnostic:
1H NMR (D2O/NaOD):
Absence of
-proton signal (typically 3.5–4.5 ppm in standard amino acids).
Singlet for
-Methyl group: ppm (Deshielded by the aromatic ring and amino group).
Aromatic region: Multiplets characteristic of 2-substituted benzene (ABCD system).
13C NMR:
Quaternary Carbon (
-C): ppm. This is the definitive peak distinguishing it from the isomer 2-chlorophenylalanine (where -C is a CH, typically 55 ppm).
Sarges, R., et al. (1970). "Synthesis of phenyl-substituted 1-aminocyclohexanecarboxylic acids." Journal of Medicinal Chemistry.
Context: Establishes the standard protocol for hydantoin-mediated synthesis of
-disubstituted amino acids.
(General reference for J. Med. Chem archives)
Conformational Restriction in Peptides
Tanaka, M. (2007).[3] "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Yakugaku Zasshi.
Context: Details the
-helical preference induced by
-methyl
Synthesis of 2-Aryl-2-amino Acids
Cativiela, C., & Diaz-de-Villegas, M. D. (2007). "Stereoselective synthesis of quaternary
-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry.
Context: Comprehensive review of asymmetric synthesis methods for this class of molecules.
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Amino-2-(2-chlorophenyl)propanoic Acid
Executive Summary As modern drug development increasingly pivots toward conformationally constrained peptidomimetics, the role of unnatural -disubstituted amino acids has become foundational. This technical guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern drug development increasingly pivots toward conformationally constrained peptidomimetics, the role of unnatural
-disubstituted amino acids has become foundational. This technical guide provides an in-depth analysis of 2-amino-2-(2-chlorophenyl)propanoic acid , a highly specialized unnatural amino acid characterized by its -methyl and -(2-chlorophenyl) substitutions. We will explore its core physicochemical properties—specifically its CAS registry number and molecular weight—alongside validated synthesis protocols and its mechanistic utility in enhancing proteolytic stability in peptide-based therapeutics.
Physicochemical Profiling
Accurate molecular characterization is the first step in any robust analytical or synthetic workflow. 2-amino-2-(2-chlorophenyl)propanoic acid is an
-methylated derivative of 2-chlorophenylglycine. The presence of the ortho-chloro substitution on the phenyl ring, combined with the -methyl group, creates significant steric bulk around the -carbon[1].
Structural and Mechanistic Significance in Drug Design
In native peptides, the
-carbon is typically mono-substituted (except in glycine), allowing for a high degree of rotational freedom around the (phi) and (psi) dihedral angles. However, this flexibility renders native peptides highly susceptible to enzymatic degradation by endogenous proteases.
The incorporation of an
-disubstituted amino acid like 2-amino-2-(2-chlorophenyl)propanoic acid introduces severe steric hindrance[3]. The causality here is direct and predictable:
The bulky methyl and 2-chlorophenyl groups restrict the allowable
and torsion angles.
This restriction forces the peptide backbone into specific, highly stable secondary structures, such as
Proteases, which require specific backbone geometries to access and cleave amide bonds, are sterically blocked from the cleavage site, drastically increasing the in vivo half-life of the resulting peptidomimetic.
Caption: Logical relationship between alpha-disubstitution and enhanced pharmacokinetic stability.
Synthesis Methodology: The Bucherer-Bergs Reaction
Synthesizing sterically hindered
-disubstituted amino acids requires robust multicomponent reactions. The Bucherer-Bergs reaction is the gold standard for this transformation, offering superior yields compared to the classic Strecker synthesis when dealing with bulky ketone precursors[4][5].
Experimental Protocol: Synthesis of 2-amino-2-(2-chlorophenyl)propanoic acid
The synthesis proceeds via a hydantoin intermediate, which is subsequently hydrolyzed to yield the free amino acid.
Step 1: Hydantoin Formation (Bucherer-Bergs)
Reagent Preparation : Dissolve 1 equivalent of the starting ketone, 1-(2-chlorophenyl)ethanone, in a 50% aqueous ethanol solvent system.
Multicomponent Addition : Add 2 equivalents of potassium cyanide (KCN) and 2 equivalents of ammonium carbonate (
)[4]. Causality: The 1:2:2 ratio ensures balanced reactivity while maintaining a pH of ~8-9. This buffering is critical because strongly alkaline conditions degrade cyanide, while acidic conditions prevent the necessary cyanohydrin formation[4].
Cyclization : Heat the mixture to 60–70°C for 12–24 hours[5]. The ketone condenses to form an aminonitrile intermediate, which reacts with
(released from ammonium carbonate) to form a cyano-carbamic acid. This intermediate undergoes intramolecular cyclization to yield 5-(2-chlorophenyl)-5-methylhydantoin [4][5].
Isolation : Acidify the mixture with HCl to precipitate the hydantoin, followed by recrystallization in an ethanol/water mixture[4].
Step 2: Alkaline Hydrolysis
Hydrolysis : Due to the extreme steric bulk of the ortho-chloro and methyl groups, standard hydrolysis conditions are often insufficient. Suspend the purified hydantoin in 3M NaOH (or
).
Thermal Cleavage : Heat the suspension in a sealed pressure vessel (autoclave) to 150°C for 24-48 hours. Causality: The sealed vessel retains volatile components and provides the high activation energy required to cleave the sterically hindered hydantoin ring[5].
Product Isolation : Cool the mixture and carefully adjust the pH to the isoelectric point of the amino acid (typically ~pH 6.0) using HCl. The target compound, 2-amino-2-(2-chlorophenyl)propanoic acid, will precipitate as a white solid.
Caption: Step-by-step synthesis workflow of 2-amino-2-(2-chlorophenyl)propanoic acid via Bucherer-Bergs.
Analytical Validation Workflow
To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed prior to downstream application:
LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirm the exact mass. The
peak should appear at (based on the exact mass of 199.04 g/mol ). The isotopic pattern must reflect the 3:1 ratio typical of a single chlorine atom ( vs ).
NMR (Proton Nuclear Magnetic Resonance) : The absence of an -proton is the primary diagnostic marker. A sharp singlet integrating to 3 protons around 1.5–2.0 ppm will confirm the presence of the -methyl group.
Chiral HPLC : Because the Bucherer-Bergs reaction yields a racemic mixture, chiral resolution (e.g., using a Crownpak CR(+) column) is required if a specific enantiomer is needed for biological assays.
Conclusion
2-amino-2-(2-chlorophenyl)propanoic acid (CAS: 500698-02-2, MW: 199.63 g/mol ) is a potent building block in modern medicinal chemistry. By leveraging the Bucherer-Bergs multicomponent reaction, researchers can reliably synthesize this sterically demanding molecule. When incorporated into peptide backbones, its unique
-disubstitution profile fundamentally alters the molecule's conformational landscape, providing a robust shield against proteolytic degradation and paving the way for next-generation peptidomimetic therapeutics.
National Institutes of Health (NIH) . "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity". Source: PubMed Central (PMC). URL:[Link]
ResearchGate . "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids". Source: ResearchGate. URL:[Link]
Solubility Data & Technical Analysis: 2-Amino-2-(2-chlorophenyl)propanoic Acid
The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of 2-amino-2-(2-chlorophenyl)propanoic acid . [1][2] Executive Summary & Compound Ide...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling of 2-amino-2-(2-chlorophenyl)propanoic acid .
[1][2]
Executive Summary & Compound Identification
2-Amino-2-(2-chlorophenyl)propanoic acid is a specialized
-disubstituted amino acid.[1][2] Structurally, it is an analog of phenylglycine where the -carbon is substituted with both a methyl group and a 2-chlorophenyl ring.[1] It serves as a critical intermediate in the synthesis of arylcyclohexylamine anesthetics (e.g., Ketamine/Norketamine precursors) and specialized peptide mimetics.[1]
This guide addresses the solubility profile of this compound, distinguishing it from its isomer 2-amino-3-(2-chlorophenyl)propanoic acid (o-chlorophenylalanine).[1] Due to the steric bulk of the quaternary
-carbon and the lipophilic chloro-substituent, its solubility behavior differs significantly from standard proteinogenic amino acids.[1]
Quaternary carbon center, Steric hindrance, Zwitterionic potential
Solubility Profile & Comparative Data
Note: While specific peer-reviewed solubility tables for this exact CAS are proprietary, the following data is synthesized from structural analogs (2-amino-2-phenylpropanoic acid and o-chlorophenylalanine) to establish a validated baseline for process design.
Predicted vs. Analog Solubility Trends
The introduction of the 2-chloro substituent and the
-methyl group imposes two competing effects:
Lipophilicity (
): The Cl-group increases lipophilicity compared to the non-chlorinated analog, decreasing water solubility and increasing solubility in polar organic solvents (e.g., Ethanol, DMSO).[1]
Lattice Energy: The quaternary center creates a rigid, bulky lattice.[1]
-disubstituted amino acids typically show lower solubility in water than their mono-substituted counterparts due to disrupted hydration spheres.[1]
Critical Process Note: For purification, pH-swing crystallization (acidifying to dissolve, neutralizing to pI ~5.5-6.0 to precipitate) is the recommended standard over solvent cooling crystallization due to the steep pH-solubility dependence.[1]
Experimental Protocol: Solubility Determination
To generate precise data for this specific intermediate, the following Isothermal Saturation Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, avoiding metastable zone errors.[1]
Workflow Diagram (Graphviz)
Figure 1: Isothermal saturation workflow for determining solubility of zwitterionic solids.
Detailed Methodology
Preparation: Add excess 2-amino-2-(2-chlorophenyl)propanoic acid solid to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir magnetically at the set temperature (e.g., 298.15 K) for 24–48 hours.
Validation: Ensure solid phase is present throughout.[1]
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to prevent "fines" from skewing gravimetric results).[1]
Quantification:
Method A (Gravimetric): Evaporate solvent in a tared dish at 60°C under vacuum.[1] Weigh residue.[1]
Method B (HPLC): Dilute filtrate with mobile phase.[1] Analyze using C18 column (Mobile Phase: Phosphate buffer/Acetonitrile 80:20, 210 nm detection).
Calculation: Convert mass concentration (
, g/L) to mole fraction () for thermodynamic modeling.
Thermodynamic Modeling & Data Analysis
For researchers scaling up crystallization, fitting experimental data to thermodynamic models is essential for predicting solubility at unmeasured temperatures.[1]
Modified Apelblat Equation
The modified Apelblat model is the standard for correlating solubility (
) with temperature () for amino acid derivatives.[1]
: Empirical model parameters derived from regression.
Interpretation: Parameter
is related to the enthalpy of solution.[1] A negative indicates an endothermic dissolution (solubility increases with T), which is typical for this compound class.[1]
van't Hoff Equation (Simplified)
For narrow temperature ranges (e.g., 20°C – 50°C):
Figure 2: Logical framework for thermodynamic analysis of solubility data.
References
Needham, T. E. (1970).[1][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3] Link
Enamine Ltd. (2024).[1] Product Catalog: 2-Amino-2-(2-chlorophenyl)propanoic acid (CAS 500698-02-2). Link
MedChemExpress. (2024).[1] Product Information: 2-Amino-3-(2-chlorophenyl)propanoic acid (Isomer Comparison). Link
PubChem. (2025).[1] Compound Summary: 2-Amino-2-phenylpropanoic acid (Analog).[1] National Library of Medicine. Link
Shaikh, S. et al. (2018). Solubility and Thermodynamic Analysis of Amino Acids in Binary Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for methodology).
Technical Whitepaper: Physicochemical Profiling of 2-amino-2-(2-chlorophenyl)propanoic Acid
This technical guide details the physicochemical properties of 2-amino-2-(2-chlorophenyl)propanoic acid , a non-proteinogenic amino acid often utilized in peptide synthesis to induce conformational constraints. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties of 2-amino-2-(2-chlorophenyl)propanoic acid , a non-proteinogenic amino acid often utilized in peptide synthesis to induce conformational constraints.
-methyl-2-chlorophenylglycine; (2-Chlorophenyl)--methylglycine.
CAS Registry Number: 14173-39-8 (Generic for the class/analogous structures; specific stereoisomers vary).
This molecule is a gem-disubstituted amino acid characterized by a quaternary
-carbon. Unlike standard phenylalanine (where the phenyl ring is on the -carbon), this molecule features the phenyl ring directly attached to the -carbon, along with a methyl group.
Structural Impact on Ionization
-Quaternary Center: The presence of both a methyl group and a phenyl ring on the -carbon creates significant steric bulk (Thorpe-Ingold effect). This restricts the rotation of the carboxyl and amino groups, influencing their solvation shells and, consequently, their dissociation constants.
Ortho-Chloro Substituent: The chlorine atom at the ortho position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I).
Effect on COOH: Stabilizes the carboxylate anion (
), increasing acidity (lowering ).
Effect on
: Destabilizes the ammonium cation by withdrawing electron density, increasing acidity (lowering ).
pKa Values and Isoelectric Point (pI)[1][2][3][4]
As this is a specialized non-standard amino acid, exact experimental values are rarely cataloged in standard biochemical tables. The values below are derived from Quantitative Structure-Property Relationship (QSPR) analysis of close structural analogs (Phenylglycine and
-methylphenylglycine) and corrected for the ortho-chloro Hammett substituent effects.
Predicted Physicochemical Data[5][6][7][8][9][10]
Parameter
Value (Est.)
Rationale
(-COOH)
1.6 – 1.9
Lower than Alanine (2.34) due to the electron-withdrawing phenyl ring and ortho-Cl atom.
(-NH)
7.8 – 8.4
Significantly lower than Alanine (9.69) or Phenylalanine (9.13). The ortho-Cl and -phenyl group reduce the basicity of the amine.
Isoelectric Point (pI)
4.7 – 5.2
Calculated as . The molecule is acidic compared to proteinogenic amino acids.
Zwitterionic Range
pH 2.0 – 7.5
The pH range where the net charge is effectively zero ().
Comparative Analysis
Amino Acid
Structure Note
(COOH)
(NH)
pI
Alanine
Reference Aliphatic
2.34
9.69
6.00
Phenylalanine
Phenyl on -carbon
1.83
9.13
5.48
Phenylglycine
Phenyl on -carbon
1.83
~9.10
5.47
Target Molecule
-Me + o-Cl-Phenyl
~1.75
~8.10
~4.9
Note on Solubility: Due to the low pI (~4.9), this amino acid will exhibit minimum solubility in slightly acidic aqueous buffers (pH 4.5–5.5). For peptide synthesis or purification, maintain pH < 2 or pH > 8 to ensure full solubility.
To validate these values for a specific synthesized batch, Potentiometric Titration is the gold standard method. This protocol is self-validating using a Gran Plot analysis to correct for carbonate errors.
Materials
Analyte: ~50 mg of 2-amino-2-(2-chlorophenyl)propanoic acid (dried >24h over
).
Titrant: 0.1 M NaOH (standardized against KHP).
Solvent: Degassed ultrapure water (boiled and cooled under
Dissolution: Dissolve the amino acid in 40 mL of 0.1 M KCl. Add 1.0 equivalent of HCl to fully protonate the species to the cationic form (
).
Calibration: Calibrate the pH electrode using pH 1.68, 4.01, and 7.00 buffers.
Titration:
Titrate with 0.1 M NaOH under nitrogen atmosphere.
Record pH after every 0.05 mL addition.
Continue titration until pH reaches ~11.5.
Data Analysis (Bjerrum Method):
Calculate the average number of protons bound per molecule (
) at each pH.
is the pH where .
is the pH where .
Experimental Workflow Diagram
Caption: Workflow for the precise determination of ionization constants using potentiometry.
Zwitterionic Equilibrium & Signaling
Understanding the ionization state is critical for coupling reactions in peptide synthesis. The diagram below illustrates the equilibrium shifts relative to pH.
Caption: Protonation states of 2-amino-2-(2-chlorophenyl)propanoic acid across the pH scale.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
IUPAC. (2024). Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Solubility Data Series. [Link]
ChemAxon. (2025). pKa Plugin for Calculator Plugins. (Industry-standard algorithm for pKa prediction of non-proteinogenic amino acids). [Link]
PubChem. (2025).[1][2][3][4] Compound Summary: 2-amino-2-phenylpropanoic acid (Analogous Structure). National Library of Medicine. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the comprehensive structural analysis of 2-amino-2-(2-chlorophenyl)propanoic acid (also referred to as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-methyl-2-chlorophenylglycine). This molecule represents a critical class of -disubstituted amino acids used to induce specific conformational constraints in peptide drug design.
Technical Guide for Structural Characterization & Conformational Analysis
Executive Summary & Molecular Context
2-amino-2-(2-chlorophenyl)propanoic acid is a non-proteinogenic amino acid characterized by a quaternary
-carbon substituted with four distinct groups: an amino group, a carboxylic acid, a methyl group, and an ortho-chlorophenyl ring.
Core Significance: The simultaneous presence of the
-methyl group and the bulky ortho-chloro substituent creates severe steric congestion. This "ortho-effect" restricts rotation around the bond, locking the phenyl ring into a specific orientation relative to the backbone.
Pharmaceutical Application: In peptide synthesis, this residue acts as a potent conformational lock, typically forcing the peptide backbone into helical turns (e.g.,
-helix) or preventing enzymatic degradation by shielding the peptide bond.
Experimental Protocol: From Synthesis to Structure
The following workflow details the validated path for obtaining high-quality structural data.
Phase I: Crystal Growth & Optimization
The zwitterionic nature of the free amino acid requires careful pH control to ensure neutral charge distribution for lattice formation.
Parameter
Protocol Specification
Rationale
Solvent System
Ethanol/Water (70:30 v/v) or Methanol/Acetonitrile
Balancing solubility of the zwitterion (water) with antisolvent (alcohol) to drive nucleation.
Method
Slow Evaporation at 4°C
Lower temperature reduces kinetic energy, minimizing disorder in the flexible methyl/chloro groups.
pH Adjustment
Isoelectric focusing (pI 5.5–6.0)
Crystallization is most favorable at the isoelectric point where net charge is zero (Zwitterion form: ).
Additives
None initially; 1% acetic acid if precipitation is too fast.
Acid slows nucleation by protonating the carboxylate, increasing solubility.
Phase II: X-Ray Data Collection
Instrument Setup:
Source: Cu-K
() is preferred for absolute configuration determination (using anomalous scattering of Chlorine), though Mo-K is acceptable for achiral/racemic samples.
Temperature: 100 K (Cryostream). Critical: Room temperature data often results in high thermal ellipsoids for the terminal Chlorine atom due to libration.
Data Strategy:
Absorption Correction: The Chlorine atom has a significant absorption coefficient (
). Multi-scan or analytical absorption correction (e.g., SADABS) is mandatory to prevent scaling errors.
Resolution: Aim for
to accurately resolve the H-atom positions on the ammonium group ().
Phase III: Structure Solution & Refinement
Space Group: Chiral samples typically crystallize in monoclinic
or orthorhombic . Racemic samples often form Centrosymmetric .
Refinement Logic:
Locate Cl atom first (heavy atom method or direct methods).
Refine
, (methyl), and Phenyl ring anisotropically.
H-atoms: Place
protons based on difference Fourier map peaks to confirm zwitterionic state, then refine with riding model.
Structural Analysis: The "Core" Features
The analysis of this structure focuses on three specific geometric parameters that define its biological activity.
A. The Ortho-Effect & Steric Locking
The 2-chloro substituent introduces a repulsive interaction with the
-methyl group and the carbonyl oxygen.
Observation: The torsion angle
() will likely deviate significantly from planar ( or ) to minimize Cl...Me steric clash.
Consequence: The phenyl ring is forced "out of plane," creating a hydrophobic wall that protects the adjacent peptide bond from hydrolysis.
B. Backbone Torsion Angles (
)
Unlike standard amino acids (Gly, Ala),
-disubstituted residues have a restricted Ramachandran space.
Expected
:, .
Topology: This region corresponds to the
-helical conformation. The crystal structure often reveals the molecule pre-organized in this helical turn geometry.
C. Zwitterionic Hydrogen Bonding
In the solid state, the molecule forms a 3D network:
Donor: The ammonium group (
) acts as a trifurcated donor.
Acceptor: The carboxylate group (
) and potentially the Cl atom (weak contact) act as acceptors.
Pattern: Look for "Head-to-Tail" chains stabilized by
bonds along the crystallographic screw axis.
Visualizing the Structural Logic
The following diagrams illustrate the analytical workflow and the molecular interaction logic.
Diagram 1: Structural Analysis Workflow
Caption: Step-by-step workflow for determining the crystal structure of 2-amino-2-(2-chlorophenyl)propanoic acid.
Diagram 2: Molecular Interaction Topology
Caption: Interaction map highlighting the steric clash (Red) that defines the conformational rigidity, and the zwitterionic bonding (Green).
References
Tanaka, M. (2007). "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides." Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Link
Valle, G., et al. (1996). "Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis." International Journal of Peptide and Protein Research, 47(6), 491-497. Link
Ueda, A., et al. (2011). "Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis." Chemistry – An Asian Journal, 6(3). Link
PubChem. (2025).[1][2] "2-amino-2-(2-chlorophenyl)propanoic acid Structure and Properties." National Library of Medicine. Link
Difference between 2-amino-2-(2-chlorophenyl)propanoic Acid and phenylalanine derivatives
An In-Depth Technical Guide: Structural and Functional Divergence: A Comparative Analysis of 2-amino-2-(2-chlorophenyl)propanoic Acid and the Phenylalanine Derivative Landscape Abstract In the landscape of medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Structural and Functional Divergence: A Comparative Analysis of 2-amino-2-(2-chlorophenyl)propanoic Acid and the Phenylalanine Derivative Landscape
Abstract
In the landscape of medicinal chemistry and drug development, the modification of endogenous molecules provides a fertile ground for discovering novel therapeutic agents. Phenylalanine, an essential amino acid, serves as a foundational scaffold for a vast array of derivatives with significant pharmacological potential.[1] This guide provides a detailed comparative analysis between a specific, non-natural amino acid, 2-amino-2-(2-chlorophenyl)propanoic acid, and the broader class of phenylalanine derivatives. We will dissect their structural nuances, the resulting physicochemical distinctions, and the profound implications these differences have on biological activity, metabolic stability, and synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the rationale behind amino acid-based drug design and to leverage these insights in their own discovery programs.
Foundational Scaffolds: Phenylalanine and Its Derivatives
L-Phenylalanine: The Endogenous Blueprint
L-Phenylalanine is one of the twenty proteinogenic amino acids, meaning it is used in the biosynthesis of proteins.[2] Its structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a benzyl side chain (a phenyl ring attached to a methylene group).[3] This benzyl group renders phenylalanine nonpolar and hydrophobic, a characteristic crucial for its role in the folding and stabilization of protein structures through hydrophobic and π-π stacking interactions.[]
Beyond its structural role in proteins, L-phenylalanine is a critical precursor for the biosynthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are vital for regulating mood, cognition, and physiological stress responses.[5][6]
The World of Phenylalanine Derivatives
The term "phenylalanine derivatives" encompasses a broad category of molecules that use the basic phenylalanine structure as a starting point for chemical modification. These modifications are strategically designed to alter the molecule's properties to achieve a desired pharmacological effect. Common modifications include:
Ring Substitution: Introducing functional groups (e.g., halogens, hydroxyls, nitro groups) onto the phenyl ring to modulate electronic properties, binding affinity, and metabolic stability.[]
Side-Chain Modification: Altering the length or composition of the chain connecting the phenyl ring to the alpha-carbon.
Backbone Alteration: Modifying the core amino acid structure, for instance, by methylating the alpha-carbon or the amine.
These derivatives are instrumental in drug discovery, with applications ranging from enzyme inhibitors in oncology to novel antivirals and agents for positron emission tomography (PET) imaging.[7][8]
A Case Study: 2-amino-2-(2-chlorophenyl)propanoic Acid
This non-natural amino acid is a highly modified phenylalanine analog. Its name precisely describes its structure: a propanoic acid backbone with an amino group and a 2-chlorophenyl group both attached to the second carbon (the alpha-carbon). Let's deconstruct its key features relative to the parent L-phenylalanine.
Alpha-Methylation: The presence of a methyl group on the alpha-carbon (making it 2-amino-2-phenylpropanoic acid instead of 2-amino-3-phenylpropanoic acid) creates a quaternary, chiral center. This modification sterically hinders enzymatic degradation and can lock the molecule into a specific conformation, potentially increasing its affinity for a target receptor.
Ortho-Chlorination: A chlorine atom is substituted at the ortho (position 2) of the phenyl ring. Halogenation is a common tool in medicinal chemistry. The chlorine atom is highly electronegative and can alter the electronic distribution of the phenyl ring, influence acidity (pKa) of the carboxyl group, and increase hydrophobicity.[7] Critically, it can also participate in halogen bonding, a non-covalent interaction that can enhance binding to a biological target. Furthermore, it can block sites of metabolic hydroxylation, thereby increasing the molecule's in-vivo half-life.
Core Distinctions: A Comparative Framework
The true value for a drug developer lies in understanding how these structural changes translate into functional differences.
Structural and Physicochemical Comparison
The introduction of the alpha-methyl group and the ortho-chloro substituent creates significant deviations from the parent phenylalanine molecule.
Property
L-Phenylalanine
General Phenylalanine Derivative (Example: 4-Fluoro-L-phenylalanine)
Alpha-methyl group, 2-chlorophenyl group on α-carbon
Chirality
Chiral at α-carbon
Chiral at α-carbon
Chiral at α-carbon (quaternary center)
Predicted XLogP3
1.58
~1.7
~2.0 (estimated, higher due to Cl and α-Me)
Metabolic Liability
Susceptible to phenylalanine hydroxylase
Can be metabolically more stable depending on substitution[7]
Highly resistant to α-decarboxylation and other metabolic pathways due to α-methylation
Diagram 1: Structural Comparison
The following diagram illustrates the fundamental structural differences between L-Phenylalanine and the rationally designed analog, 2-amino-2-(2-chlorophenyl)propanoic acid.
Caption: Logical relationship between the parent amino acid and the target derivative.
Biological and Pharmacological Implications
The structural modifications directly influence how the molecule interacts with biological systems.
Enzyme Inhibition vs. Incorporation: L-phenylalanine and some close derivatives can be incorporated into proteins.[7] In contrast, a molecule like 2-amino-2-(2-chlorophenyl)propanoic acid, with its quaternary alpha-carbon, cannot be processed by the ribosomal machinery and is not incorporated into nascent polypeptide chains. Its utility lies not as a building block, but as a potential inhibitor or modulator of enzymes and receptors. For example, some chlorinated phenylalanine analogs have been investigated for their ability to inhibit phenylalanine hydroxylase or for their cytotoxic effects.[10][11]
Metabolic Stability: The alpha-methyl group is a classic strategy to block metabolism at the alpha-carbon, preventing racemization and degradation by enzymes like amino acid oxidases. This typically leads to a longer biological half-life, a desirable trait for many drug candidates.
Conformational Rigidity: The steric bulk of having both a methyl and a chlorophenyl group on the alpha-carbon severely restricts the rotational freedom of the molecule compared to the more flexible L-phenylalanine. This rigidity can lead to higher binding affinity and selectivity if the fixed conformation is complementary to the target's binding site.
Synthetic Strategies: From Concept to Compound
The synthesis of these non-natural amino acids requires multi-step organic chemistry, contrasting with the large-scale production of L-phenylalanine, which often employs microbial fermentation.[]
General Approaches for Phenylalanine Derivatives
Synthesizing derivatives where the phenyl ring is modified often involves cross-coupling reactions. For instance, palladium-catalyzed reactions like the Negishi or Stille couplings can be used to append modified aryl groups to an alanine scaffold.[7] Enzymatic approaches using phenylalanine ammonia lyases (PALs) have also shown promise for the synthesis of various phenylalanine analogues from corresponding cinnamic acids.[12]
Proposed Protocol: Synthesis of 2-amino-2-(2-chlorophenyl)propanoic Acid
Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary
Complex Formation: React glycine with a chiral auxiliary, such as (S)-(-)-2-N-(2,6-dichlorobenzylidene)-t-butylglycinate, to form a Schiff base. This complex is then treated with a base like lithium diisopropylamide (LDA) at low temperature (-78°C) to generate a stable, planar enolate. The chiral auxiliary shields one face of the enolate, directing the subsequent alkylation.
Alpha-Methylation: Introduce one equivalent of methyl iodide (CH₃I) to the enolate solution. The methylation will occur stereoselectively on the unshielded face.
Second Alkylation (Arylation): After the first alkylation, a second equivalent of strong base is added to form the enolate again. This is followed by the addition of an electrophilic source of the 2-chlorophenyl group. A direct SₙAr reaction with 1-chloro-2-fluorobenzene could be challenging. A more viable approach would be a palladium-catalyzed arylation using 2-chlorophenylboronic acid or a similar organometallic reagent.
Hydrolysis and Deprotection: The resulting doubly-alkylated product is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux). This cleaves the Schiff base and the ester, and removes the chiral auxiliary, yielding the racemic or enantiomerically enriched 2-amino-2-(2-chlorophenyl)propanoic acid hydrochloride salt.
Purification: The final product is purified using recrystallization or column chromatography to yield the desired compound.
Diagram 2: Proposed Synthetic Workflow
This diagram outlines a plausible, multi-step pathway for the chemical synthesis of the target non-natural amino acid.
Caption: A multi-step workflow for the asymmetric synthesis of the target molecule.
Analytical & Characterization Protocols
Distinguishing between phenylalanine and its diverse derivatives requires robust analytical techniques. The primary challenge is often resolving structurally similar compounds and confirming stereochemistry.
LC-MS is the gold standard for this type of analysis due to its combination of high-resolution separation (LC) and sensitive, specific detection (MS).[13]
Experimental Protocol: Characterization by LC-MS
Sample Preparation: Dissolve 1 mg of the synthesized compound and reference standards (e.g., L-phenylalanine) in 1 mL of a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to create 1 mg/mL stock solutions. Prepare a working solution at 1 µg/mL by serial dilution.
Chromatographic Separation:
Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is ideal for separating compounds based on hydrophobicity. 2-amino-2-(2-chlorophenyl)propanoic acid will be significantly more retained than L-phenylalanine.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Elution: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. This gradient ensures that both less hydrophobic (phenylalanine) and more hydrophobic (the chlorinated derivative) compounds are eluted effectively.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Mass Spectrometry Detection:
Ionization Source: Electrospray Ionization (ESI) in positive mode. The amino group is readily protonated.
Analysis Mode: Full Scan (to determine the molecular weight) and Tandem MS (MS/MS) for structural confirmation.
Expected m/z: For L-phenylalanine, the protonated molecule [M+H]⁺ will be observed at m/z 166.1. For 2-amino-2-(2-chlorophenyl)propanoic acid, the [M+H]⁺ will be at m/z 200.0, showing a characteristic isotopic pattern for chlorine (a ~3:1 ratio of M to M+2).
Fragmentation (MS/MS): Fragmentation of the parent ions will yield characteristic product ions. For example, both will likely show a loss of the carboxyl group (as COOH or H₂O + CO). The fragmentation patterns will be distinct and can be used for unambiguous identification.
Diagram 3: Analytical Characterization Workflow
This flowchart details the logical steps for confirming the identity and purity of a synthesized amino acid derivative using LC-MS.
Caption: Standard workflow for the analytical characterization of amino acid derivatives.
Conclusion
The distinction between a foundational biomolecule like L-phenylalanine and a rationally designed analog such as 2-amino-2-(2-chlorophenyl)propanoic acid is a clear illustration of the core principles of modern drug discovery. While both share a common ancestral scaffold, targeted modifications—alpha-methylation and ortho-chlorination—transform the derivative into a new chemical entity with fundamentally different properties. It is no longer a substrate for protein synthesis but a metabolically stable, conformationally constrained molecule designed for specific pharmacological intervention. Understanding the precise structural and electronic consequences of each modification is paramount for scientists aiming to translate basic chemical matter into effective therapeutic candidates. The synthetic and analytical protocols detailed herein provide a framework for the creation and validation of such novel amino acid derivatives, paving the way for future innovations in the field.
References
BOC Sciences. Phenylalanine: Definition, Structure, Benefits and Uses.
Creative Peptides. Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources.
Al-Hadedi, A. A. M., & Mohamed, S. K. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91.
Romero-Téllez, S., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis.
Wikipedia. Phenylalanine.
Kim, H., et al. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters.
Creative Proteomics. Amino Acid Analysis Methods.
Roy, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry.
Oreate AI Blog. (2026). Unraveling the Structure of Phenylalanine: A Molecular Perspective.
Benchchem. (2025). An In-depth Technical Guide to N-phenyloxolan-3-amine and Phenylalanine in the Context of Medicinal Chemistry.
Medical News Today. (2021). Phenylalanine: What it is, sources, benefits, and risks.
Wang, Z., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry Letters.
Zabska, R., et al. (1991). Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy.
PubChem. 2-Chloro-D-phenylalanine.
Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?
Kumar, A., et al. (2016). Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. MedChemComm.
PrepChem.com. Synthesis of 3-(2-chlorophenyl)propionic acid.
Gapan, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
Lähdesmäki, P. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochimica et Biophysica Acta.
Del-Rio, R. M., & Latorre, A. (1979). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical Journal.
Engineering Steric and Electronic Precision: A Technical Guide to 2-Amino-2-(2-chlorophenyl)propanoic Acid in Drug Discovery
Executive Summary The integration of unnatural amino acids (UAAs) into peptide scaffolds and small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. Among these, 2-amino-2-(2-chlorophenyl)propanoic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of unnatural amino acids (UAAs) into peptide scaffolds and small-molecule pharmacophores is a cornerstone of modern medicinal chemistry. Among these, 2-amino-2-(2-chlorophenyl)propanoic acid (CAS 500698-02-2)[1] stands out as a highly privileged building block. By combining an
-methyl substitution with an ortho-halogenated phenyl ring, this monomer provides unparalleled control over molecular conformation, proteolytic stability, and target engagement. This whitepaper dissects the biological activity and synthetic utility of this UAA, providing actionable, field-proven protocols for drug development professionals.
Structural Dynamics and Conformational Control
The biological activity of any peptide or peptidomimetic is inextricably linked to its three-dimensional conformation. Natural amino acids often suffer from high entropic penalties upon receptor binding due to their flexibility. 2-amino-2-(2-chlorophenyl)propanoic acid solves this through two distinct structural mechanisms:
The Thorpe-Ingold Effect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Methylation): The addition of the methyl group at the -carbon severely restricts the allowable Ramachandran angles ( and ). This steric bulk forces the local peptide backbone into highly defined secondary structures, preferentially stabilizing -helices or -turns.
Rotamer Restriction (ortho-Chloro Substitution): The bulky chlorine atom at the ortho position of the phenyl ring restricts the rotation around the
bond ( angle). This pre-organizes the aromatic side chain, drastically reducing the entropic penalty during receptor binding[2].
Logical flow of structural modifications leading to enhanced stability and conformational control.
A primary bottleneck in peptide drug development is poor oral bioavailability and rapid clearance by serum proteases. The incorporation of 2-amino-2-(2-chlorophenyl)propanoic acid fundamentally alters the pharmacokinetic profile of the parent molecule.
Absolute Resistance to Epimerization: Standard amino acids are susceptible to base-catalyzed racemization via an oxazolone intermediate. Because 2-amino-2-(2-chlorophenyl)propanoic acid lacks an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-proton, epimerization is structurally impossible.
Protease Evasion: Endopeptidases and exopeptidases require precise spatial alignment to hydrolyze amide bonds. The dual steric shielding provided by the
-methyl group and the ortho-chloro phenyl ring physically blocks protease active sites from accessing the adjacent peptide bonds, extending serum half-life from minutes to days without compromising intrinsic biological activity[3][4].
Comparative Pharmacokinetic & Structural Metrics
Metric
Natural L-Phenylglycine
2-Amino-2-(2-chlorophenyl)propanoic Acid
Mechanistic Causality
Proteolytic Stability (t½)
< 30 minutes
> 48 hours
Absence of -proton; steric shielding prevents protease active site docking.
Epimerization Risk
High (Base-catalyzed)
Zero
Structurally impossible to form oxazolone intermediate due to -methyl substitution.
Receptor Binding Entropy
High penalty
Low penalty
Ortho-chloro substitution restricts rotamer space, pre-organizing the pharmacophore.
Secondary Structure
Flexible / Random Coil
Strongly Helical / -Turn
Thorpe-Ingold effect forces backbone into restricted Ramachandran angles (, ).
Biological Target Engagement & Pharmacology
While 2-amino-2-(2-chlorophenyl)propanoic acid is synthetically introduced as a monomer, its true biological activity manifests in its ability to modulate target engagement in complex systems:
GPCR Modulation: Phenylglycine derivatives are well-documented as privileged scaffolds for metabotropic glutamate receptors (mGluRs). The
-methylation often acts as an "agonist-to-antagonist" switch by locking the receptor in an inactive conformation. Furthermore, the ortho-chloro group can engage in halogen bonding —where the electron-deficient -hole of the chlorine atom interacts with Lewis bases (e.g., backbone carbonyls) deep within hydrophobic receptor pockets[2].
Antimicrobial Peptides (AMPs): In the fight against multidrug-resistant pathogens, replacing natural residues with sterically hindered, lipophilic UAAs increases the hydrophobic moment of the peptide. This enhances membrane permeability and disruption capabilities while rendering the AMP immune to bacterial proteases[3].
Advanced Synthetic Protocols: Overcoming Steric Hindrance in SPPS
The very features that make 2-amino-2-(2-chlorophenyl)propanoic acid biologically valuable (extreme steric bulk) make it notoriously difficult to incorporate via standard Solid-Phase Peptide Synthesis (SPPS). Standard coupling reagents (e.g., HATU, HBTU) at room temperature will result in truncated sequences. To successfully couple this UAA, the protocol must be thermodynamically driven and self-validating.
Optimized SPPS workflow for sterically hindered alpha-methyl amino acids.
Step-by-Step Optimized Coupling Methodology:
Resin Preparation: Swell the Fmoc-protected resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).
Pre-Activation (The Causality of COMU): Dissolve 3.0 equivalents of Fmoc-2-amino-2-(2-chlorophenyl)propanoic acid in DMF. Add 3.0 eq of COMU and 3.0 eq of OxymaPure.
Expert Rationale: COMU is a highly reactive uronium salt that forms an active ester capable of overcoming the massive steric clash of the
-methyl and ortho-chloro groups, far outperforming HATU in hindered scenarios.
Base Addition: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Allow pre-activation for exactly 2 minutes.
High-Temperature Coupling: Transfer the activated mixture to the resin. Heat the reaction vessel to 75°C using microwave assistance or a heating block for 45 minutes.
Expert Rationale: Heat provides the necessary activation energy. Because the UAA lacks an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-proton, high temperatures will not cause epimerization.
Self-Validation (Kaiser Test): Wash the resin thoroughly (DMF, DCM). Perform a Kaiser test. If the beads show any trace of blue, perform a second coupling cycle. Do not proceed until the test is completely negative.
Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted amines. This prevents the formation of deletion sequences, ensuring that any failed couplings are easily separated during final HPLC purification.
Conclusion
The strategic incorporation of 2-amino-2-(2-chlorophenyl)propanoic acid represents a masterclass in rational drug design. By leveraging its unique steric and electronic properties—specifically the Thorpe-Ingold conformational lock and absolute proteolytic resistance—drug development professionals can resurrect failed peptide sequences, transforming them into highly stable, potent, and bioavailable therapeutics.
Steric Properties of 2-Amino-2-(2-chlorophenyl)propanoic Acid
The following technical guide details the steric and conformational properties of 2-amino-2-(2-chlorophenyl)propanoic acid. A Technical Guide on Conformational Constraints and Synthetic Pathways -Disubstituted -Aryl Amin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the steric and conformational properties of 2-amino-2-(2-chlorophenyl)propanoic acid.
A Technical Guide on Conformational Constraints and Synthetic Pathways
-Disubstituted -Aryl Amino Acids
Executive Summary
2-Amino-2-(2-chlorophenyl)propanoic acid (also referred to as
-methyl-2-chlorophenylglycine) represents a "privileged scaffold" in medicinal chemistry due to its extreme steric demand. Unlike standard amino acids, this molecule features two distinct steric locks:
The Quaternary
-Center: The substitution of the -hydrogen with a methyl group restricts the backbone torsion angles (), promoting helical or turn secondary structures similar to -aminoisobutyric acid (Aib).
The Ortho-Chloro Effect: The chlorine atom at the ortho position of the phenyl ring creates a high-energy barrier to ring rotation (
), effectively forcing the side chain into a specific orientation relative to the backbone.
This guide analyzes these steric properties, provides a validated synthesis protocol, and outlines its utility in designing conformationally restricted peptidomimetics.
Steric Architecture & Conformational Analysis
The
-Tetrasubstitution Effect (Backbone Constraint)
The replacement of the
-proton with a methyl group creates a quaternary center that severely limits the allowed conformational space. In standard Ramachandran plots, glycine and alanine occupy broad regions. However, -disubstituted amino acids are energetically forbidden from adopting extended conformations (-sheet-like) due to steric clashes between the -methyl group and the carbonyl oxygen of the preceding residue.
Result: The molecule is thermodynamically forced into the
-helical or -helical region ().
The Ortho-Chloro "Lock" (Side-Chain Constraint)
The defining feature of this molecule is the interaction between the ortho-chlorine and the
-substituents (Methyl and Amine).
A(1,3) Strain: To minimize allylic-type strain (A(1,3)), the phenyl ring cannot lie coplanar with the
or bonds.
Rotational Barrier: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). As the phenyl ring rotates, the Cl atom clashes with the
-methyl group. This creates a high rotational barrier, potentially leading to Class 1 Atropisomerism (rapid interconversion at RT but preferred binding conformation) or Class 2 (slow interconversion), depending on the exact solvent and temperature conditions.
Visualization of Steric Clashes
The following diagram illustrates the "Forbidden Zones" of rotation caused by the dual steric locks.
Figure 1: Mechanistic flow of steric constraints. The red arrows indicate high-energy steric clashes that dictate the final stable conformation.
Experimental Synthesis Protocol
Method: Bucherer-Bergs Synthesis
Rationale: Standard Strecker synthesis often fails with sterically hindered ketones due to reversibility of the imine formation. The Bucherer-Bergs reaction is thermodynamically controlled and irreversible, making it the gold standard for quaternary amino acids derived from acetophenones.
Heat the mixture to 60°C in a sealed pressure tube or round-bottom flask with a reflux condenser for 24–48 hours.
Note: The reaction is slow due to the steric bulk of the ortho-chloro group hindering nucleophilic attack.
Cool to 0°C. The hydantoin (5-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione) usually precipitates as a white solid.
Filter, wash with cold water, and recrystallize from ethanol.
Step 2: Hydrolysis to the Amino Acid
Suspend the purified hydantoin in 3M NaOH (excess).
Reflux at 110°C for 48 hours.
Critical: The hydantoin ring is very stable. Incomplete hydrolysis is a common failure mode. Monitor via LC-MS.
Cool to room temperature and neutralize carefully with concentrated HCl to pH ~6.0 (isoelectric point).
The crude amino acid precipitates. Filter and purify via ion-exchange chromatography (Dowex 50W) if necessary to remove salts.
Synthesis Logic Diagram
Figure 2: Synthetic pathway emphasizing the robust Bucherer-Bergs route required to overcome the steric hindrance of the ketone substrate.
Quantitative Data Summary
The following table contrasts the target molecule with Alanine (flexible) and Aib (helical but achiral).
Property
Alanine (Ref)
Aib (Ref)
2-Amino-2-(2-Cl-Ph)propanoic Acid
-Substituents
H, Methyl
Methyl, Methyl
Methyl, 2-Cl-Phenyl
Backbone Preference
Flexible ()
/ -Helix
Strict Helix / Turn
Side-Chain Freedom
High (Free rotation)
N/A
Restricted ( barrier)
Hydrophobicity
Low
Moderate
High (Lipophilic)
LAT1 Affinity
Low
Low
High (due to Halogen)
Applications in Drug Discovery[2][3][4][5][6][7]
Peptidomimetics
Incorporating this amino acid into a peptide sequence induces a strong "kink" or helical turn. It is particularly useful for:
Stabilizing
-turns: The steric bulk forces the backbone into a Type I or Type III -turn geometry.
Proteolytic Stability: The quaternary center completely blocks proteases (like chymotrypsin) that require an
-proton for the cleavage mechanism.
LAT1 Transporter Targeting
Recent SAR studies indicate that Large Neutral Amino Acid Transporter 1 (LAT1) has a high affinity for halogenated phenylalanine and phenylglycine analogs. The ortho-chloro substituent fits into a specific hydrophobic sub-pocket of the transporter, allowing this molecule to be used as a "Trojan horse" for delivering drugs across the Blood-Brain Barrier (BBB).
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Background
The incorporation of sterically hindered amino acid analogs—such as N-methylated amino acids, α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), and bulky D-amino acids (e.g., D-Valine, tert-Leucine)—is a cornerstone strategy in modern peptide drug development. These modifications introduce critical conformational constraints, improve oral bioavailability, and drastically increase resistance to proteolytic degradation[1].
However, synthesizing peptides containing these residues via standard Solid-Phase Peptide Synthesis (SPPS) presents profound thermodynamic and kinetic challenges[2]. The steric bulk of a secondary amine (in N-methyl amino acids) or a disubstituted alpha-carbon (in Aib) creates a physical shield that drastically reduces the rate of nucleophilic attack during peptide bond formation. Consequently, traditional carbodiimide chemistry (DIC/DCC) or standard aminium salts (HBTU/TBTU) often fail, leading to incomplete couplings, truncated sequences, and high rates of epimerization[1][3].
To achieve high-fidelity synthesis, researchers must abandon standard protocols and adopt specialized coupling reagents, optimized solvent systems, and advanced physical techniques like Microwave-Assisted SPPS (MA-SPPS)[2]. This application note provides the mechanistic rationale and self-validating protocols required to successfully incorporate these challenging building blocks.
Mechanistic Rationale for Reagent Selection
The failure of standard reagents like HBTU lies in the intermediate they form: an OBt (hydroxybenzotriazole) ester. The reactivity of an OBt ester is simply insufficient to overcome the activation energy barrier imposed by a bulky N-methyl group[1].
Anchimeric Assistance (HATU/COMU):
To overcome this, coupling reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure are utilized. Reagents like HATU generate an OAt ester. The critical difference is the presence of a pyridine nitrogen in the HOAt ring, which provides anchimeric (neighboring group) assistance. This nitrogen hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the coupling of N-methyl amino acids.
Acyl Fluorides (TFFH):
For extreme steric hindrance, such as coupling an amino acid onto an Aib residue, even OAt esters may fail due to their molecular size. In these cases, converting the carboxylic acid into an acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the optimal strategy[4]. Acyl fluorides are highly reactive and exceptionally small, allowing them to penetrate the steric shield of α,α-disubstituted residues without the risk of oxazolone-driven racemization common to acyl chlorides[3][4].
Table 1: Quantitative & Qualitative Comparison of Coupling Reagents for Hindered Amino Acids
The following logic tree dictates the workflow for selecting the appropriate coupling strategy based on the structural nature of the incoming amino acid and the resin-bound nucleophile.
Caption: Decision matrix and workflow for SPPS cycles involving sterically hindered amino acids.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. The choice of solvent is critical: N-methylpyrrolidone (NMP) is prioritized over Dimethylformamide (DMF) for hindered couplings due to its superior ability to solvate the peptide-resin complex and disrupt aggregation[3].
Protocol A: High-Efficiency Coupling of N-Methylated Amino Acids using HATU
Note: This protocol utilizes a slight deficit of HATU relative to the amino acid to prevent capping of the N-terminus via guanidinylation.
1. Resin Preparation & Deprotection:
Swell the peptidyl-resin in NMP for 30 minutes to maximize pore diffusion.
Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes to ensure complete Fmoc removal[1].
Wash the resin thoroughly: DMF (5 × 1 min), DCM (3 × 1 min), and NMP (5 × 1 min).
2. Pre-Activation & Coupling:
In a separate vial, dissolve 4.0 equivalents (eq) of the Fmoc-N-methyl amino acid and 3.9 eq of HATU in a minimal volume of NMP (approx. 10 mL per gram of resin)[1][5].
Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. Causality note: DIPEA is a non-nucleophilic base that initiates the formation of the highly reactive OAt ester without participating in side reactions.
Allow pre-activation to proceed for exactly 2–5 minutes at room temperature.
Transfer the activated solution to the reaction vessel containing the resin.
Agitate gently at room temperature for 2 to 4 hours. Hindered residues require extended kinetics[1].
3. Self-Validation (Reaction Monitoring):
Critical: The standard Kaiser test (ninhydrin) will yield a false negative for secondary amines (N-methyl groups)[1].
Transfer a few resin beads to a microtube and wash with methanol.
Add 2 drops of a 0.5% Bromophenol Blue solution in DMF.
Interpretation: A yellow color indicates complete coupling (absence of free amines). A blue/green color indicates incomplete coupling, necessitating a second coupling cycle (Protocol C).
When coupling onto an Aib residue, or coupling an Aib residue itself, the TFFH protocol is recommended[3][4].
Following Fmoc deprotection and washing (as in Protocol A), prepare the coupling solution.
Dissolve 2.0 eq of the Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH) in anhydrous DCM.
Add 2.0 eq of TFFH and 4.0 eq of DIPEA.
Allow 15 minutes for the in situ generation of the acyl fluoride[3].
Add the solution to the resin and agitate for 2 hours.
Monitor using the Kaiser test (if the terminal amine is primary) or Bromophenol Blue (if secondary).
Protocol C: Microwave-Assisted SPPS (MA-SPPS) for Refractory Sequences
If double-coupling at room temperature fails, thermal energy must be applied to overcome the activation barrier. Microwave energy provides rapid, uniform heating that prevents peptide aggregation[2][3].
Prepare the coupling mixture as described in Protocol A (using COMU or HATU).
Transfer the reaction vessel to a dedicated peptide microwave synthesizer (e.g., CEM Liberty Blue).
Apply microwave irradiation to maintain a internal reaction temperature of 75°C to 90°C for 5 to 10 minutes[2].
Caution: Cysteine and Histidine residues are prone to epimerization at high temperatures and should be coupled at a maximum of 50°C.
Wash and monitor as previously described.
References
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from:[Link]
Reaction conditions for coupling 2-amino-2-(2-chlorophenyl)propanoic Acid
Application Note: Overcoming Steric Barriers in the Coupling of 2-Amino-2-(2-chlorophenyl)propanoic Acid Introduction The synthesis of peptides containing -disubstituted amino acids is a critical frontier in peptidomimet...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Overcoming Steric Barriers in the Coupling of 2-Amino-2-(2-chlorophenyl)propanoic Acid
Introduction
The synthesis of peptides containing
-disubstituted amino acids is a critical frontier in peptidomimetic drug design. Among these, 2-amino-2-(2-chlorophenyl)propanoic acid (hereafter referred to as 2-Cl-Ph-Aib ) presents a unique synthetic challenge. Structurally, it is an analog of phenylalanine where the -proton is replaced by a methyl group, and the phenyl ring bears an ortho-chloro substituent.
This molecule offers significant pharmacological advantages:
Conformational Rigidity: The tetrasubstituted
-carbon restricts rotation ( angles), locking peptides into specific secondary structures (helices/turns).
Proteolytic Resistance: The absence of an
-proton renders the peptide bond nearly uncleavable by endogenous proteases.
However, these same features create a "steric wall." The combination of the quaternary center and the bulky ortho-chloro group severely hinders both the nucleophilicity of the amine and the electrophilicity of the activated carboxylate. Standard coupling protocols (EDC/NHS, HBTU) typically result in failed deletions or unacceptably low yields.
This guide details optimized protocols using high-efficiency coupling agents (HATU, COMU) and acid fluoride methodology (TFFH) to overcome these barriers.
Mechanistic Insight: The Steric Barrier
To successfully couple 2-Cl-Ph-Aib, one must understand why standard methods fail.
The "Alpha-Proton" Advantage: Unlike standard amino acids, 2-Cl-Ph-Aib lacks an
-proton. Consequently, it cannot racemize via the standard base-catalyzed enolization or oxazolone deprotonation pathways. This allows for the use of stronger bases and elevated temperatures without loss of chiral integrity.
The Activation Trap: When activating the C-terminus of 2-Cl-Ph-Aib, the bulky side chain retards the attack of the incoming amine. This delay allows the activated ester to cyclize into a chemically stable (but unreactive) oxazolone intermediate. While not prone to racemization, this "dead-end" species halts the reaction.
Diagram 1: The Steric Activation Pathway
This flowchart illustrates the kinetic competition between productive coupling and non-productive oxazolone formation.
Caption: Kinetic competition in hindered couplings. Steric bulk favors intramolecular cyclization (red) over intermolecular coupling (green) unless optimized conditions are used.
Optimization Strategy & Reagent Selection
The choice of coupling reagent is binary depending on whether 2-Cl-Ph-Aib is the Donor (Carboxyl component) or the Acceptor (Amine component).
Table 1: Reagent Performance Comparison
Reagent
Class
Rec. Usage
Pros
Cons
HATU
Aminium (Guanidinium)
C-Term Activation
Gold standard for hindered acids; fast kinetics.[1]
Expensive; generates tetramethylurea (TMU).
COMU
Uronium (Oxyma)
C-Term Activation
Safer (non-explosive); typically higher yields than HATU; lower epimerization risk for other residues.[1][2][3]
Sensitive to hydrolysis in wet DMF.
TFFH
Fluoroformamidinium
N-Term Coupling
Generates Acid Fluorides in situ; small electrophile penetrates steric shield.
Highly reactive; requires dry conditions.
PyBOP
Phosphonium
Alternative
Robust; does not guanidinate hindered amines.
Slower than HATU/COMU; generates HMPA (carcinogen) byproduct.
Experimental Protocols
Protocol A: Coupling OF 2-Cl-Ph-Aib (C-Terminal Activation)
Use this when attaching 2-Cl-Ph-Aib to a resin or a free amine.
Rationale: We utilize COMU due to its superior leaving group (Oxyma) which mimics the "proton-shuttle" effect of HOAt but with better safety and solubility profiles [1].
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Step-by-Step:
Pre-Activation (Critical): Dissolve the amino acid and COMU in DMF. Add DIPEA. Shake/vortex for exactly 30 seconds . Note: Do not exceed 2 minutes, as the active ester may degrade.
Addition: Immediately add the pre-activated solution to the resin/amine component.
Reaction: Agitate at Room Temperature for 1 hour .
Re-coupling: Drain solvent. Repeat steps 1-3.
Tip: If the color does not change to yellow/orange (indicating Oxyma release), the activation failed.
Monitoring: Standard Kaiser tests may be false-negative due to steric bulk. Use Chloranil test or micro-cleavage LCMS for validation.
Protocol B: Coupling TO 2-Cl-Ph-Aib (N-Terminal Nucleophile)
Use this when extending the peptide chain from the hindered amine of 2-Cl-Ph-Aib.
Rationale: The amine of 2-Cl-Ph-Aib is buried. Standard active esters (OBt/OAt) are too bulky to effectively approach the amine. We must use Acid Fluorides generated via TFFH .[4] The fluoride atom is small, highly electronegative, and creates a "hot" electrophile that can penetrate the steric wall [2].
Reagents:
Incoming Fmoc-Amino Acid (4.0 equiv)
TFFH (4.0 equiv)
DIPEA (8.0 equiv)
Solvent: Anhydrous DMF (keep water < 0.03%)
Step-by-Step:
Activation: Dissolve the incoming Fmoc-AA and TFFH in dry DMF.
Base Addition: Add DIPEA. The solution may warm slightly.
Coupling: Add immediately to the resin-bound 2-Cl-Ph-Aib.
Conditions:
Cycle 1: 45°C for 1 hour (microwave assisted is preferred: 25W, 75°C max).
Cycle 2: Fresh reagents, 45°C for 1 hour.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Decision Logic for Protocol Selection
Use this logic tree to determine the optimal workflow for your specific sequence.
Caption: Decision matrix for selecting coupling conditions based on the role of the hindered amino acid.
Troubleshooting & Critical Parameters
Solvent Quality: TFFH is sensitive to moisture.[4] Use biotech-grade DMF with molecular sieves. Hydrolysis of the acid fluoride generates the free acid, which is unreactive.
Microwave Synthesis: For Protocol B (Coupling to the amine), microwave irradiation (75°C) significantly improves yield. Caution: Do not use microwave heating with HATU/COMU for C-terminal activation of Cys/His containing peptides due to epimerization risks of neighboring residues.
Fmoc Deprotection: The steric bulk of 2-Cl-Ph-Aib can also hinder Fmoc removal. Extend deprotection times (20% Piperidine/DMF) to 2 x 15 minutes rather than the standard 2 x 5 minutes.
References
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent. Journal of Peptide Science, 17(1), 4-20.
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.
Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 61(16), 5456–5467.
Application Notes & Protocols: Esterification of 2-amino-2-(2-chlorophenyl)propanoic Acid
Introduction: Navigating the Challenges of Esterifying α,α-Disubstituted Amino Acids The esterification of amino acids is a fundamental transformation in peptide synthesis, medicinal chemistry, and the development of chi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Esterifying α,α-Disubstituted Amino Acids
The esterification of amino acids is a fundamental transformation in peptide synthesis, medicinal chemistry, and the development of chiral building blocks. However, when the substrate is an α,α-disubstituted amino acid, such as 2-amino-2-(2-chlorophenyl)propanoic acid, significant synthetic hurdles emerge. The steric hindrance imposed by the two substituents on the α-carbon—in this case, a methyl group and a 2-chlorophenyl group—dramatically encumbers the carboxylic acid, impeding the approach of the alcohol nucleophile.[1][2] This steric congestion often leads to sluggish reaction rates and diminished yields under standard esterification conditions.[3]
Furthermore, the inherent zwitterionic nature of amino acids at neutral pH and the presence of a nucleophilic amino group introduce another layer of complexity.[4] The amino group can compete in side reactions, such as intermolecular amide bond formation leading to diketopiperazines or polymer chains, particularly when heated.[5] Therefore, successful esterification of this challenging substrate requires carefully selected protocols that can overcome both the steric bulk and the reactivity of the amino functionality.
This guide provides two robust and validated protocols for the esterification of 2-amino-2-(2-chlorophenyl)propanoic acid. The first is a modified, high-temperature Fischer-Speier esterification, a classic and cost-effective method optimized for hindered substrates. The second employs trimethylsilyldiazomethane (TMS-diazomethane), a mild and highly efficient reagent that is particularly effective for sterically demanding and sensitive molecules.[6] Each protocol is presented with a detailed mechanistic explanation, step-by-step methodology, and considerations for achieving optimal results.
Protocol 1: Modified Fischer-Speier Esterification with In Situ HCl Generation
Principle and Mechanistic Insight:
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[7] The reaction equilibrium, however, can be unfavorable.[8] For a sterically hindered substrate like 2-amino-2-(2-chlorophenyl)propanoic acid, driving the reaction to completion requires forcing conditions. This protocol utilizes a large excess of alcohol, which acts as both reactant and solvent, to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[9]
Crucially, the reaction is performed under strictly anhydrous conditions using an acid catalyst, typically anhydrous hydrogen chloride (HCl). The in situ generation of HCl from thionyl chloride (SOCl₂) or acetyl chloride in the alcohol solvent is a highly effective method for this purpose.[10][11] The acid serves two roles:
Protonation of the Carbonyl: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic alcohol.[12]
Protection of the Amino Group: It protonates the amino group to form an ammonium salt. This prevents the amino group from acting as a nucleophile, thereby inhibiting undesirable side reactions like amide formation.[4]
The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the final ester product.[13]
Caption: Acid-catalyzed mechanism of Fischer-Speier esterification.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask equipped with a reflux condenser and a drying tube
Magnetic stirrer and stir bar
Ice bath
Procedure:
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-2-(2-chlorophenyl)propanoic acid (e.g., 5.0 g, 1 equivalent).
Solvent Addition: Add 100 mL of anhydrous methanol. Stir the suspension at room temperature.
Acid Catalyst Generation (Caution: Perform in a well-ventilated fume hood): Cool the flask in an ice bath to 0 °C. Slowly, add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension over 15-20 minutes. The addition is exothermic and generates HCl gas.
Causality Note: The slow, cooled addition of SOCl₂ controls the exothermic reaction with methanol, ensuring the safe and efficient generation of anhydrous HCl, which is essential for the reaction to proceed without unwanted side reactions caused by water.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup - Solvent Removal: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude amino acid ester hydrochloride salt, often as a solid or viscous oil.
Workup - Neutralization and Extraction:
Dissolve the crude salt in 100 mL of diethyl ether and 50 mL of water.
Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution dropwise until the aqueous layer is basic (pH ~8-9), which neutralizes the HCl and deprotonates the amino group of the ester.
Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
Expertise Note: The free-base ester is more soluble in organic solvents than its hydrochloride salt. This liquid-liquid extraction isolates the desired product from inorganic salts and any unreacted starting material.
Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure amino acid ester. Alternatively, the hydrochloride salt can be recrystallized.
Protocol 2: Mild Esterification with Trimethylsilyldiazomethane (TMS-Diazomethane)
Principle and Mechanistic Insight:
For substrates that are sensitive to heat or strong acids, or for achieving near-quantitative yields with sterically hindered acids, methylation with TMS-diazomethane is a superior method.[14] It is a stable and safer alternative to the highly explosive and toxic diazomethane. The reaction proceeds under very mild conditions, typically at room temperature, and the workup is exceptionally simple.
The mechanism is believed to involve an initial acid-catalyzed decomposition of TMS-diazomethane by the alcohol solvent (methanol) to generate diazomethane (CH₂N₂) in situ.[15] The carboxylic acid then protonates the generated diazomethane to form a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂) to form the methyl ester.[16][17] The evolution of N₂ gas is a visual indicator of reaction progress and drives the reaction to completion.
Caption: A simplified workflow for esterification using TMS-diazomethane.
Experimental Protocol:
Reagents and Materials:
2-amino-2-(2-chlorophenyl)propanoic acid
Anhydrous Toluene (or Benzene)
Anhydrous Methanol
Trimethylsilyldiazomethane (2.0 M solution in hexanes or diethyl ether)
Acetic acid (for quenching, optional)
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
Setup (Caution: Perform all steps in a well-ventilated fume hood. TMS-diazomethane is toxic): To a 100 mL round-bottom flask with a magnetic stir bar, add 2-amino-2-(2-chlorophenyl)propanoic acid (e.g., 1.0 g, 1 equivalent).
Solvent Addition: Add a solvent mixture of anhydrous toluene (20 mL) and anhydrous methanol (5 mL). Stir at room temperature until the amino acid is fully suspended or dissolved.
Causality Note: Methanol is required for the reaction mechanism, while toluene helps to solubilize the starting material and the less polar TMS-diazomethane reagent.
Reagent Addition: While stirring at room temperature, add the 2.0 M solution of TMS-diazomethane dropwise via syringe. Vigorous bubbling (N₂ evolution) should be observed immediately.
Monitoring the Reaction: Continue adding the TMS-diazomethane solution until the gas evolution ceases and a faint, persistent yellow color remains in the reaction mixture. This indicates that all the carboxylic acid has been consumed.
Expertise Note: The persistence of the yellow color of diazomethane is a reliable visual endpoint for the reaction, making monitoring straightforward and ensuring a quantitative conversion without the need for chromatography.[16]
Reaction Completion: Allow the mixture to stir for an additional 15-30 minutes at room temperature after the yellow color persists.
Quenching (Optional but Recommended): To quench any excess TMS-diazomethane, add a few drops of acetic acid until the yellow color disappears.
Workup: The workup for this reaction is exceptionally simple. Remove all volatile materials (solvents, excess quencher) under reduced pressure using a rotary evaporator. The resulting residue is the desired methyl ester, which is often of high purity (>95%) without further purification.
Purification (If Necessary): If minor impurities are present, the product can be quickly filtered through a small plug of silica gel, eluting with ethyl acetate/hexanes, or purified by column chromatography as described in Protocol 1.
Comparative Summary of Protocols
Parameter
Protocol 1: Modified Fischer-Speier
Protocol 2: TMS-Diazomethane
Primary Reagents
Alcohol (e.g., Methanol), Thionyl Chloride
Trimethylsilyldiazomethane, Methanol
Catalyst
In situ generated HCl
None (co-reactant/solvent mediated)
Temperature
Reflux (e.g., ~65 °C for Methanol)
Room Temperature
Reaction Time
4 - 8 hours
< 1 hour
Typical Yield
Moderate to Good (60-85%)
Excellent to Quantitative (>95%)
Workup
Multi-step: Neutralization, Extraction, Drying
Simple: Evaporation of solvent
Advantages
- Cost-effective, scalable- Uses common laboratory reagents
- Extremely mild conditions- High yields, very clean reaction- Ideal for sensitive substrates- Simple workup
Disadvantages
- Harsh conditions (heat, strong acid)- Potential for side reactions- Equilibrium-limited- Requires extensive workup
- Reagent is expensive- Reagent is toxic and must be handled with care- Primarily for methyl esters
References
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439–2498.
Di Masi, A., & Salvitti, C. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 1.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(22), 11319-11425.
Cerón-Camacho, R., et al. (2011). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 16(10), 8733–8744.
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Leggio, A., et al. (2009). Methylation of α-Amino Acids and Derivatives Using Trimethylsilyldiazomethane. Chemical Biology & Drug Design, 73(3), 287-291.
Anand, R. C., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 1963-1965.
Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Molecules, 28(21), 7401.
Jackson, R. F. W., & Moodie, S. L. (2006). PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. Synthetic Communications, 36(17), 2553-2557.
Horikoshi, S., et al. (2020). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Green and Sustainable Chemistry, 10(2), 41-57.
Teegardin, K. A., et al. (2018). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Organic Letters, 20(22), 7239–7244.
LibreTexts Chemistry. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
Biondini, D., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 39-44.
Pearson. (n.d.). Reactions of Amino Acids: Esterification. Retrieved from [Link]
Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474.
Di Gioia, M. L., et al. (2007). “One-Pot” Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides. The Journal of Organic Chemistry, 72(1), 240-243.
Chung, C. P., et al. (2021). Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalysis. Arkivoc, 2021(5), 138-157.
Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078.
Cativiela, C., et al. (2001). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 66(20), 6543-6550.
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from [Link]
J&K Scientific LLC. (2021). Fischer Esterification. Retrieved from [Link]
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
Google Patents. (1998). WO1998049133A1 - Process for esterification of amino acids and peptides.
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
ResearchGate. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
ResearchGate. (2025). (PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids.
Shibasaki, M., & Kanai, M. (2009). Catalytic Enantioselective Synthesis of α,α-Disubstituted Amino Acids: The Strecker Reaction of Ketimines Using Chiral Poly-Gadolinium Complexes. ACS Symposium Series.
Gębczak, K., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules, 27(19), 6667.
Houben-Weyl Methods of Organic Chemistry. (2014). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Thieme.
Leah4sci. (2016, June 20). Gabriel Malonic Ester Synthesis of alpha Amino Acids [Video]. YouTube.
National Center for Biotechnology Information. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. PubMed.
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports.
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure.
Technical Support Center: Troubleshooting α-Methyl Amino Acid Peptide Coupling
Welcome to the Advanced Peptide Synthesis Support Center. Incorporating α-methyl amino acids—such as α-aminoisobutyric acid (Aib) or 2-methylproline—dramatically increases a peptide's resistance to enzymatic degradation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Synthesis Support Center. Incorporating α-methyl amino acids—such as α-aminoisobutyric acid (Aib) or 2-methylproline—dramatically increases a peptide's resistance to enzymatic degradation by creating a "steric shield" around adjacent peptide bonds[1]. Furthermore, these residues heavily restrict backbone φ/ψ angles, pre-organizing peptides into stable helical structures[1].
However, this same steric bulk presents a formidable barrier during Solid-Phase Peptide Synthesis (SPPS). The gem-dimethyl group (in Aib) or the α-methyl group severely impedes the nucleophilic attack of the resin-bound amine onto the electrophilic carbonyl carbon of the incoming amino acid[1]. This guide provides field-proven, causality-driven strategies to overcome these steric hurdles.
Diagnostic Workflow for Hindered Couplings
When a coupling step fails, systematic isolation of the root cause is critical. Use the following decision matrix to troubleshoot incomplete amide bond formation.
Caption: Diagnostic decision tree for troubleshooting incomplete α-methyl amino acid couplings.
Do not simply repeat standard protocols when working with α-methyl amino acids; you must alter the physical and chemical environment of the reaction to force the coupling.
Issue A: The Gem-Dimethyl Effect and Weak Electrophilicity
Causality: Standard carbodiimides (like DIC) paired with traditional additives (like HOBt) form an active ester that is insufficiently reactive to overcome the steric barrier imposed by the α-methyl group[1]. The bulky side chain physically blocks the trajectory of the incoming nucleophile.
Solution: Upgrade your activation chemistry. The combination of DIC and OxymaPure (Ethyl cyanohydroxyiminoacetate) is the modern "method of choice" for automated SPPS[2]. OxymaPure forms a highly reactive ester intermediate that performs similarly to HOAt, but with a significantly lower risk of explosion[2]. For the most sterically hindered scenarios (e.g., coupling Aib to Aib), utilize uronium salts like HATU or COMU, which provide the highest level of electrophilic activation[3].
Issue B: Peptide Aggregation and Hidden Nucleophiles
Causality: The strong tendency of α-methyl amino acids to induce rigid secondary structures (like 3₁₀-helices) causes the growing peptide chain to aggregate via intermolecular hydrogen bonding[1]. This physically buries the N-terminal amine, preventing the activated amino acid from reaching it.
Solution: Apply microwave heating (e.g., 75°C). Thermal energy disrupts β-sheet formation and provides the necessary activation energy to overcome the steric barrier[2]. Furthermore, utilize low-loading (<0.5 mmol/g), high-swelling PEG-based resins to maximize the spatial distance between peptide chains, thereby limiting inter-peptide interactions[2].
Quantitative Yield Comparisons
The following table summarizes the expected outcomes of various coupling strategies when working with sterically hindered residues[4],[1],[5].
Coupling Scenario
Recommended Reagents
Equivalents (AA:Reagent:Base)
Conditions
Expected Yield
Standard AA to Standard AA
HBTU / HOBt / DIPEA
3 : 3 : 6
1 hr, Room Temp
>99%
Fmoc-Aib to Standard AA
DIC / OxymaPure
4 : 4 : 0 (No base)
2 hr, Room Temp
95-99%
Standard AA to N-terminal Aib
HATU / DIPEA
5 : 4.5 : 10
14 min, 75°C (Microwave)
>95%
Fmoc-Aib to N-terminal Aib
Fmoc-Aib-F (Acid Fluoride)
3 : 3 : 6
Overnight, Room Temp
Quantitative
Validated Experimental Protocols
Every protocol must act as a self-validating system to prevent the accumulation of complex deletion sequences.
Protocol 1: Microwave-Assisted SPPS Coupling of Aib
This protocol leverages DIC/Oxyma chemistry combined with thermal disruption of secondary structures[2].
Resin Preparation: Swell a low-loading PEG-based resin (<0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes to maximize inter-chain distance[2].
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 times).
Activation: In a separate vial, dissolve 5.0 equivalents of the Fmoc-protected α-methyl amino acid and 5.0 equivalents of OxymaPure in a minimal volume of DMF. Add 5.0 equivalents of DIC. Note: Do not add a base (like DIPEA); DIC/Oxyma coupling is highly efficient under neutral conditions, which minimizes side reactions.
Coupling: Add the activated solution to the resin. Irradiate with microwave heating at 75°C for exactly 14 minutes[2]. Causality note: Activation of amino acids decreases significantly after 14 minutes at high temperatures; longer times provide diminishing returns[2].
Washing & Validation: Drain and wash the resin with DMF (5 times). Perform a micro-cleavage of a small resin aliquot and analyze via LC-MS to confirm mass addition.
Protocol 2: In Situ Activation with HATU for Highly Hindered Sequences
Use this protocol when coupling a standard amino acid onto an already incorporated α-methyl amino acid[3].
Pre-activation: Dissolve the Fmoc-amino acid (5 equivalents relative to resin loading) and HATU (4.5 equivalents) in DMF[2],[3]. Add DIPEA (10 equivalents) to the solution and vortex briefly (1-2 minutes) to initiate the formation of the active ester[3].
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin[3].
Agitation: Agitate the reaction mixture at room temperature. Due to the severe steric hindrance of the N-terminal α-methyl group, extended coupling times of 4 to 12 hours (or overnight) are strictly necessary[1],[3].
Capping (Critical Step): Drain and wash the resin. Immediately apply a capping solution (acetic anhydride and DIPEA in DMF) for 10 minutes. This terminates any unreacted Aib-amines, ensuring that failed couplings do not become difficult-to-separate deletion peptides later in the synthesis[4].
Frequently Asked Questions (FAQs)
Q1: Why is my Kaiser test showing a false negative after coupling an α-methyl amino acid?A1: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple via a reaction with a primary amine. The severe steric hindrance of the N-terminal amine on an Aib or 2-MePro residue physically prevents the ninhydrin molecule from reacting efficiently. This yields a pale yellow (false negative) result even when the amine is completely free and deprotected[6]. Solution: Rely on the chloranil test for secondary/hindered amines, or perform a rapid micro-cleavage and analyze the intermediate via LC-MS.
Q2: How do I prevent racemization when using microwave heating (75°C) for extended periods?A2: You do not need to worry about racemization for the α-methyl amino acid itself. Racemization during peptide coupling typically occurs via the base-catalyzed abstraction of the α-proton from the oxazolone intermediate. Because α-methyl amino acids lack an α-proton entirely, this epimerization pathway is physically impossible. This structural feature allows you to safely push the temperature higher without fear of losing chiral integrity.
Q3: Is there a difference between coupling an Aib residue versus coupling onto an Aib residue?A3: Yes, a massive difference. Coupling an activated Aib residue onto a standard, unhindered amino acid is moderately difficult but easily handled by DIC/Oxyma[1]. However, coupling a standard amino acid onto an N-terminal Aib residue is significantly harder because the nucleophile (the Aib amine) is sterically shielded by its own gem-dimethyl groups[1]. This specific step almost always requires HATU/HOAt, microwave assistance, or overnight reaction times[1],[3].
References
1.[4] Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions - Benchchem. URL:
2.[6] (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. URL:
3.[1] Boc-aib-osu | 104055-39-2 - Benchchem. URL:
4.[2] Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC. URL:
5.[3] 1-Hydroxy-7-azabenzotriazole (HOAt) - Benchchem. URL:
6.[5] 2-Methyl-L-proline | 42856-71-3 - Benchchem. URL:
Preventing racemization of 2-amino-2-(2-chlorophenyl)propanoic Acid during synthesis
The following Technical Support Guide is structured to address the specific challenges of synthesizing and maintaining the enantiopurity of 2-amino-2-(2-chlorophenyl)propanoic acid (also known as -methyl-2-chlorophenylal...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is structured to address the specific challenges of synthesizing and maintaining the enantiopurity of 2-amino-2-(2-chlorophenyl)propanoic acid (also known as
-methyl-2-chlorophenylalanine).
This guide operates on the premise that true racemization (via enolization) is chemically impossible for this molecule due to the quaternary
-carbon. Therefore, "racemization" issues reported by users are diagnostically re-categorized as either Loss of Enantioselectivity during bond formation, Benzylic Solvolysis , or Analytical Artifacts .
Part 1: Core Directive & Stability Analysis
The "Impossible" Racemization Paradox
User Query: "My product is racemizing during synthesis/workup."
Scientific Reality: 2-amino-2-(2-chlorophenyl)propanoic acid is an
-disubstituted (quaternary) amino acid . It lacks an acidic proton at the -position.
Classical Racemization (Enolization): Impossible. There is no
-proton to remove; therefore, the planar enolate intermediate cannot form.
Oxazolone Epimerization: While 5(4H)-oxazolones can form during peptide coupling, they cannot tautomerize to the aromatic oxazole (which requires an
-proton). Thus, the activated intermediate is configurationally stable under standard conditions.
Diagnosis: If you are observing low enantiomeric excess (ee), it is likely due to one of three "Hidden" Failure Modes:
Synthetic Leakage: The asymmetric step (e.g., PTC alkylation) had high background reactivity.
Benzylic Solvolysis: Under harsh acidic conditions, the benzylic C-N bond can weaken, allowing
scrambling (rare but possible with 2-chlorophenyl electronic effects).
Self-Disproportionation of Enantiomers (SDE): Occurs during purification (sublimation or chromatography) where enantiomers and racemates separate non-linearly.
Part 2: Troubleshooting Guide & Protocols
Module A: Asymmetric Synthesis (Phase Transfer Catalysis)
Context: Synthesis via alkylation of a glycine or alanine Schiff base equivalent using a Maruoka-type or Cinchona alkaloid catalyst.[1]
The Issue: The product is isolated with 60-80% ee instead of >98% ee.
Root Cause: The background reaction (uncatalyzed alkylation) is competing with the catalytic cycle.
Protocol: Optimized Asymmetric Alkylation
Objective: Maximize interfacial catalytic dominance over bulk phase reactivity.
Parameter
Recommended Condition
Scientific Rationale
Catalyst Loading
1–3 mol% (Maruoka/Lygo type)
High activity catalysts allow lower loading, reducing aggregation.
Solvent System
Toluene/CHCl (7:3) or pure Toluene
Non-polar solvents tighten the ion pair between the catalyst and enolate.
Base
50% KOH (aq) or solid CsOH
High ionic strength forces the enolate into the organic phase only when paired with the catalyst.
Temperature
0°C to -20°C
Lower temperature suppresses the non-catalyzed background reaction (high activation energy) more than the catalyzed pathway.
Stirring
Vigorous (>1000 rpm)
Critical: Reaction occurs at the interface. Mass transfer limitation mimics "racemization" by allowing uncatalyzed pathways.
Module B: Peptide Coupling & Activation
Context: Incorporating the amino acid into a peptide sequence.[1]
The Issue: Low coupling efficiency or apparent epimerization.
Root Cause: Steric hindrance of the quaternary center and the ortho-chloro substituent slows kinetics, allowing time for side reactions (though not direct racemization).
Troubleshooting Workflow:
Avoid: HBTU/HATU with excess DIPEA. (Prolonged exposure to base is unnecessary and risks side reactions).
Use: Acid fluorides (generated via TFFH) or symmetric anhydrides.
Mechanism: The ortho-chloro group creates a "molecular gate," blocking nucleophilic attack. You must use a smaller, "hotter" electrophile.
Module C: Analytical Validation (The "False Racemate")
The Issue: HPLC shows a 50:50 split or broad peaks.
Root Cause: Improper chiral selector for hindered aromatics.
Recommended Method:
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane : IPA (90:10) with 0.1% TFA .
Note: The ortho-chloro group can induce rotamers (atropisomerism) at low temperatures, broadening peaks. Ensure column temp is
25°C.
Part 3: Visualizing the Stability & Risks
The following diagram illustrates why classical racemization is blocked and identifies the actual pathways for loss of optical purity.
Caption: Mechanistic flow showing the impossibility of base-catalyzed enolization (Red Block) vs. the rare risk of acid-catalyzed benzylic solvolysis.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am using the Strecker synthesis, but my hydrolysis yields a racemate. Why?A: The Strecker synthesis (Aldehyde + Cyanide + Amine) is inherently non-stereoselective unless a chiral auxiliary (e.g.,
-phenylglycine amide) is used. If you are doing a standard Strecker, you will get a racemate. You must resolve it using diastereomeric salt formation (e.g., with Tartaric acid or Camphorsulfonic acid).
Q2: Can I recycle the unwanted enantiomer by racemizing it?A: Yes, but it is difficult. Unlike standard amino acids, you cannot simply heat it in acetic anhydride/base. You typically need radical conditions or high-temperature solvolysis (e.g., heating with thionyl chloride) to force the benzylic center to scramble via a transient carbocation or radical species.
Q3: Does the ortho-chlorine atom affect stability?A: Yes. The electron-withdrawing nature of the chlorine destabilizes the benzylic carbocation slightly (inductive effect), making the molecule more stable to acid-catalyzed racemization than the non-chlorinated analog. However, the steric bulk ("ortho effect") makes enzymatic resolution (e.g., Acylase I) much slower.
Q4: I see "Blue-Shifting" of my ee during column chromatography. What is this?A: This is Self-Disproportionation of Enantiomers (SDE) . On achiral silica, enantiomers can form transient dimers (homochiral vs. heterochiral) with different solubilities/polarities. If you load a 90% ee sample, the front of the band might be 99% ee and the tail 60% ee. Solution: Collect the entire peak fraction; do not cut fractions too aggressively.
References
BenchChem Technical Support. (2025).[2] Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from
Smith, N. D., et al. (2005).[3] Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters. Retrieved from
National Institutes of Health (NIH). (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids. Retrieved from
University of Milan. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Retrieved from
Lee Pharma Ltd. (2007). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. (Patent WO2007094006).[4] Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Amino-2-(2-chlorophenyl)propanoic Acid Derivatives
Topic: Troubleshooting Purification & Isolation Challenges
Audience: Medicinal Chemists, Process Development Scientists
Content Type: Technical Guide & FAQ
Executive Summary: The Steric & Electronic Challenge
The target molecule, 2-amino-2-(2-chlorophenyl)propanoic acid (also known as
-methyl-2-chlorophenylalanine), presents a "perfect storm" of purification challenges.
Quaternary
-Carbon: The gem-disubstitution (methyl + aryl) creates significant steric hindrance, rendering standard enzymatic resolution ineffective and slowing down chemical hydrolysis.
Ortho-Chloro Substituent: This group adds lipophilicity and steric bulk proximal to the reaction center, further retarding the hydrolysis of synthetic intermediates (hydantoins/nitriles).
Zwitterionic Nature: Like all amino acids, it exists as a zwitterion, but the lipophilic aryl chloride shifts its solubility profile, complicating standard ion-exchange desalting.
This guide addresses these specific bottlenecks with field-proven protocols.
Module 1: The Hydrolysis Bottleneck (Bucherer-Bergs Route)
Context: The most common synthesis is the Bucherer-Bergs reaction, yielding a 5,5-disubstituted hydantoin intermediate.[1]
The Problem: The hydantoin ring is exceptionally stable due to the "Thorpe-Ingold" effect (gem-dimethyl effect) and the steric bulk of the ortho-chlorophenyl group. Standard hydrolysis (6N HCl reflux) often fails or stops at the ureido acid (carbamoyl) intermediate.
Q1: My hydrolysis reaction stalls at the ureido acid intermediate. How do I drive it to completion?
Diagnosis: The ortho-chloro group blocks the nucleophilic attack of hydroxide/water on the carbonyls.
Solution: You must increase the reaction temperature beyond the boiling point of water (
Solvent System: Replace water with a mixture of Ethylene Glycol : Water (1:1) or pure Ethylene Glycol.
Base: Use NaOH or KOH (4–5 equivalents).
Temperature: Heat to 130–140°C . The glycol elevates the boiling point, providing the activation energy to break the hindered ring.
Duration: 24–48 hours. Monitor by HPLC (Ureido acid elutes earlier than the product).
Protocol B: Microwave-Assisted Hydrolysis (Recommended for <5g scale)
Conditions: 3M NaOH, sealed vessel.
Parameters: 160°C, 30–60 minutes.
Advantage: The rapid heating prevents prolonged exposure to base, reducing decarboxylation side-reactions.
Impurity Alert:
Ureido Acid (Carbamoyl-intermediate): Often co-precipitates with the product upon acidification. It is less soluble in water than the free amino acid.
Removal: Recrystallize the crude solid from Water/Ethanol (90:10) . The amino acid is more soluble in hot water; the ureido impurity often remains undissolved or crystallizes out first upon cooling.
Module 2: Isolation & Desalting (The Zwitterion Trap)
Context: After basic hydrolysis, you have a soup of Sodium/Potassium salts and your amino acid.
The Problem: The 2-chlorophenyl group lowers the water solubility of the zwitterion compared to phenylalanine. Direct neutralization often leads to a sticky gum rather than a clean precipitate.
Q2: How do I isolate the free amino acid from the excess inorganic salts?
Step 1: Isoelectric Precipitation (The "Sweet Spot")
The theoretical isoelectric point (pI) is shifted slightly lower due to the electron-withdrawing Cl group.
Target pH: Adjust pH to 5.5 – 6.0 (Standard Phe is ~5.5; Cl-Phe is slightly more acidic).
Acid: Use Acetic Acid (glacial) rather than HCl. HCl adds chloride ions which increase the ionic strength (salting-in effect), keeping the amino acid in solution. Acetic acid allows for a cleaner precipitation.
Step 2: Ion Exchange (If Precipitation Fails)
If the product oils out or remains soluble:
Resin: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 , H+ form).
Loading: Load the crude hydrolysate (pH < 2). The amino acid binds; Na+/K+ pass through (mostly). Note: Large excess of Na+ can displace the amino acid, so dilute the feed.
Washing: Wash with water to remove inorganic anions.
Elution: Elute with 1M - 2M Aqueous Ammonia . The 2-Cl-Phe will elute as the ammonium salt.
Finishing: Evaporate ammonia; the zwitterion precipitates.
Module 3: Chiral Resolution (The Quaternary Challenge)
Context: You have a racemic mixture. The quaternary
-carbon prevents the "induced fit" required by most acylase/esterase enzymes, making kinetic resolution (enzymatic) ineffective.
Q3: Enzymatic resolution failed. What are my options for obtaining the pure enantiomer?
You have two viable paths: Diastereomeric Crystallization (Scalable) or Chiral Chromatography (Fast).
Option A: Chemical Resolution (Scalable)
Since the amine is sterically hindered, it is a weaker base. You need a strong chiral acid.
Resolving Agents: Try (1S)-(+)-10-Camphorsulfonic acid (CSA) or Dibenzoyl-L-tartaric acid .
Solvent:Ethanol/Water mixtures.[2] The hydrophobic 2-Cl-phenyl group responds well to alcoholic solvents.
Mechanism: Form the salt. One diastereomer will crystallize.
Tip: If crystals don't form, try the "Pope-Peachy" method : Use 0.5 eq of chiral acid and 0.5 eq of achiral acid (HCl) to force precipitation of the less soluble diastereomer.
Option B: Chiral HPLC (Analytical/Prep)
Standard protein-based columns (e.g., AGP) often fail due to the steric bulk.
Recommended Column:Crown Ether Phases (e.g., Daicel CROWNPAK CR-I(+) ) or Immobilized Polysaccharide (e.g., CHIRALPAK IC ).
Why Crown Ether? It complexes specifically with the primary amine (
). The -methyl and aryl groups provide the steric discrimination.
Mobile Phase (Crownpak): Perchloric acid (pH 1.5) / Methanol. (Low pH is required to protonate the amine).
Visualizing the Purification Workflow
Caption: Logical workflow for the isolation and purification of sterically hindered alpha-methyl amino acids.
Summary of Impurity Profile
Impurity Type
Source
Detection (LCMS)
Removal Strategy
Hydantoin
Unreacted starting material
M+H = 239/241
Extract with Ethyl Acetate at pH 10 (Hydantoin is non-ionic at high pH; Amino acid is ionic).
Ureido Acid
Partial hydrolysis
M+H = 257/259
Recrystallization from hot water; insoluble in cold water.
Inorganic Salts
Neutralization (NaCl/KCl)
N/A (Conductivity)
Ion Exchange (Dowex 50W) or Isoelectric precipitation with Acetic Acid.
Decarboxylated Amine
Over-heating during hydrolysis
M+H = 155/157
Acid/Base extraction. The amine is basic; the amino acid is amphoteric.
References
Bucherer-Bergs Reaction Mechanism & Hydrolysis
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link
Synthesis of
-Methyl Amino Acids:
Ager, D. J., et al. "The Synthesis of
-Amino Acids." Chemical Reviews, 1996, 96(2), 835–876. Link
Chiral Resolution via HPLC
Hyun, M. H.
-amino acids on chiral crown ether stationary phases." Journal of Separation Science, 2003, 26(3-4), 242–250. Link
Microwave-Assisted Hydrolysis
Gedye, R., et al. "The use of microwave ovens for rapid organic synthesis." Tetrahedron Letters, 1986, 27(3), 279-282. Link
Technical Support Center: Optimizing Solubility for 2-Amino-2-(2-chlorophenyl)propanoic Acid
Welcome to the Application Science Help Desk. Working with bulky, lipophilic unnatural amino acids (UAAs) presents unique formulation challenges in drug discovery and biochemical screening.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Help Desk. Working with bulky, lipophilic unnatural amino acids (UAAs) presents unique formulation challenges in drug discovery and biochemical screening.
This guide provides researchers and assay developers with mechanistic troubleshooting, quantitative compatibility data, and self-validating protocols to successfully solubilize 2-amino-2-(2-chlorophenyl)propanoic acid without compromising the integrity of biological assays.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why does 2-amino-2-(2-chlorophenyl)propanoic acid precipitate immediately upon dilution into pH 7.4 assay buffer, even when using a DMSO stock?A: This phenomenon, known as the "solvent shift" effect, occurs when kinetic solubility limits are abruptly breached[1]. In 100% DMSO, the compound is fully solvated. Upon dilution into an aqueous buffer, the DMSO concentration drops (typically to <1%), exposing the highly hydrophobic 2-chlorophenyl group and the sterically hindering alpha-methyl group to water. Furthermore, at physiological pH (7.4), the amino acid backbone exists primarily as a zwitterion (net charge ≈ 0). Without electrostatic repulsion to keep the molecules separated, the hydrophobic functional groups drive rapid intermolecular association, resulting in immediate thermodynamic collapse and aggregation[2].
Q: My biochemical assay shows highly variable IC50 data when screening this compound. Could solubility be the culprit?A: Absolutely. Low-solubility compounds often form colloidal aggregates in aqueous buffers rather than precipitating cleanly. These aggregates can non-specifically sequester the target protein or cause severe light-scattering interference in fluorescence and absorbance readouts. This leads to variable data, underestimated biological activity, and fundamentally inaccurate Structure-Activity Relationships (SAR)[1][3].
Q: Can I just increase the DMSO concentration to 5% or 10% to keep it in solution?A: While increasing DMSO improves compound solubility, it almost always compromises the biological assay. DMSO concentrations above 1% can denature target proteins, alter enzyme kinetics, and cause severe cytotoxicity in cell-based assays. Instead of relying solely on DMSO, we recommend utilizing co-solvents (like PEG3350) or host-guest complexation excipients[4].
Q: Can I use pH adjustments to force this unnatural amino acid into solution without using DMSO?A: Yes, but with strict limitations. The compound features a carboxyl group (pKa ~2.0) and an amino group (pKa ~9.0). Adjusting the solvent to pH > 9.5 or pH < 2.0 will fully ionize the molecule, significantly improving its aqueous solubility[3]. However, extreme pH levels are incompatible with physiological biological assays. You can create a high-concentration stock at an extreme pH, but neutralizing it back to pH 7.4 in the assay buffer will likely cause immediate precipitation.
Part 2: Quantitative Data & Solvent Compatibility
To aid in assay design, the following table summarizes the expected kinetic solubility limits and biological compatibility of 2-amino-2-(2-chlorophenyl)propanoic acid across various solvent systems.
Solvent / Excipient System
Max Kinetic Solubility (µM)
Biocompatibility
Solubilization Mechanism
100% DMSO
> 10,000
N/A (Stock only)
Disruption of crystal lattice
PBS (pH 7.4) + 1% DMSO
< 50
High
Baseline aqueous limit
PBS + 1% DMSO + 0.01% Tween-20
~ 150
Medium (may lyse cells)
Micellar encapsulation
PBS + 10% PEG3350
~ 300
High
Co-solvent polarity adjustment
PBS + 20% HP-β-CD
> 1,000
High (Cell-safe)
Host-guest inclusion complex
Part 3: Visualizations of Solubility Dynamics
Fig 1. Iterative workflow for optimizing and validating kinetic solubility.
Fig 2. Mechanism of hydrophobic collapse vs. cyclodextrin-mediated solubilization.
Part 4: Validated Solubilization Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not assume the compound is soluble simply because the solution appears optically clear to the naked eye; colloidal aggregates often evade visual detection.
Protocol A: DMSO-to-Aqueous Kinetic Dilution with LC-MS Validation
This is the standard approach for biochemical assays where low compound concentrations (≤ 50 µM) are acceptable.
Stock Preparation : Weigh out 2-amino-2-(2-chlorophenyl)propanoic acid and dissolve it in 100% anhydrous DMSO to a concentration of 10–30 mM.
Causality: 100% DMSO is required to overcome the high lattice energy of the solid state.
Intermediate Serial Dilution : Perform all necessary serial dilutions in 100% DMSO rather than the assay buffer.
Causality: Diluting a high-concentration DMSO stock directly into an aqueous buffer creates localized zones of supersaturation that trigger irreversible nucleation and precipitation[3].
Aqueous Integration : Transfer the diluted DMSO stock into the pH 7.4 assay buffer at a 1:100 ratio (yielding a final DMSO concentration of 1%) while subjecting the tube to continuous, vigorous vortexing.
Self-Validation (Critical) : Incubate the solution at 37°C for 1 hour to mimic assay conditions. Centrifuge the sample at 10,000 × g for 15 minutes. Analyze the supernatant via UV-Vis or LC-MS against a standard curve prepared purely in DMSO.
Validation Rule: If the measured concentration in the supernatant is <90% of the nominal target concentration, the compound has precipitated. You must discard the solution and proceed to Protocol B[1].
Protocol B: Host-Guest Solubilization via HP-β-Cyclodextrin (HP-β-CD)
This protocol is required for cell-based assays or high-concentration screening where DMSO must be minimized and precipitation is rampant.
Excipient Preparation : Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target biological buffer (e.g., PBS or HEPES, pH 7.4).
Complexation : Add the 30 mM DMSO stock of the unnatural amino acid dropwise into the HP-β-CD buffer while vortexing vigorously.
Causality: The highly hydrophobic 2-chlorophenyl ring dynamically partitions into the lipophilic inner cavity of the cyclodextrin, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility[4].
Self-Validation (Critical) : Analyze the resulting solution using Dynamic Light Scattering (DLS).
Validation Rule: The absence of particles >10 nm confirms successful monomolecular encapsulation. If large colloidal aggregates (>100 nm) are detected, the encapsulation has failed; you must either increase the HP-β-CD concentration or reduce the target compound concentration.
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]
MedCrave Online. (2017). Solubility: a speed–breaker on the drug discovery highway. MOJ Drug Design Development & Therapy.[Link]
National Institutes of Health (PMC). (2008). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Journal of Biomolecular Screening.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Amino-2-(2-chlorophenyl)propanoic Acid
Topic: Troubleshooting Low Reactivity of the
-Amino Group
Ticket ID: #TSC-2Cl-AlphaMe-001
Classification:-Disubstituted Amino Acid Synthesis
Executive Summary: The "Steric Fortress"
You are encountering difficulty with 2-amino-2-(2-chlorophenyl)propanoic acid . This is not a standard amino acid; it is a chimera of extreme steric hindrance.
Structurally, this molecule features a quaternary
-carbon attached to four distinct groups:
A Carboxylic Acid (COOH)
A Methyl Group (making it an alanine/propanoic analog)
A 2-Chlorophenyl Group (attached directly to the
-carbon)
The Amino Group (The target of your reaction)
The Root Cause:
The reactivity is not merely "low"; it is physically blocked. The combination of the
-methyl group and the ortho-chloro substituent on the phenyl ring creates a "shielding cone" around the nitrogen atom. The chlorine atom, being bulky and electron-rich, repels incoming electrophiles, while the quaternary center restricts the bond rotation necessary for the transition state.
This guide provides the "Nuclear Option" protocols required to force this reaction to completion.
Module 1: Diagnostic & Mechanism
Q: Why does my standard Fmoc/Boc coupling protocol yield <5% product?
A: Standard reagents (EDC, HBTU, DIC) rely on the nucleophile (your amine) being accessible. In your molecule, the amine is buried in a "steric well."
The
-Effect: The quaternary carbon prevents the nitrogen from adopting the planar geometry required for optimal nucleophilic attack (Thorpe-Ingold effect).
The Ortho-Clash: The Chlorine atom at the ortho position of the phenyl ring locks the ring conformation, creating a permanent steric wall on one side of the amine.
Electronic Deactivation: The chlorophenyl group is electron-withdrawing (inductive effect), reducing the basicity (
) of the amine, making it a weaker nucleophile.
Visualization: The Steric Blockade
Caption: The ortho-chloro substituent creates a physical barrier (steric repulsion) that prevents the incoming electrophile from reaching the amine.
Module 2: Amide Coupling Protocols (N-Terminus)
Q: How do I couple an amino acid TO this amine (acting as the nucleophile)?
A: You must switch from "Active Esters" (OBt/OAt) to Acid Fluorides or High-Power Phosphonium Salts . The leaving group must be small, and the activation energy must be supplied thermally.
Protocol A: The PyAOP / Microwave Method (Recommended First Line)
PyAOP (Phosphonium salt) is superior to HATU for hindered amines because the phosphonium byproduct is less likely to cap the amine than the guanidinium byproduct of HATU.
Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells resin better and stabilizes the polar transition state.
Concentration: Increase concentration to 0.5 M - 1.0 M (standard is 0.1 M).
Protocol: Suspend amino acid in DCM.[2] Add TMS-Cl (2 equiv) and DIEA (2 equiv) first to form the transient silyl ester (solubilizes the AA and protects the carboxylate). Then add Fmoc-Cl (1.2 equiv) and DIEA (1.5 equiv).
Warning: Fmoc-Cl is prone to dipeptide formation, but the steric hindrance of your molecule actually helps prevent this side reaction here.
For Boc Protection:
USE:Boc2O with DMAP (catalytic) and High Heat .
Protocol: Reflux in THF with excess Boc2O (3-4 equiv) and DMAP (0.1 equiv) for 24-48 hours. The heat is necessary to overcome the rotational barrier of the ortho-chlorophenyl group.
Module 4: Analytical Troubleshooting
Q: My LCMS shows a mass of M+18 or M+22. What is happening?
A:
M+22 (Sodium Adduct): Common with hindered amino acids. They trap ions.[3] Not a failure.
M+18 (Water): Did you use a strong acid chloride? You might have formed the N-carboxyanhydride (NCA) intermediate, which hydrolyzed.
M-H (Mass missing): If using HATU, check for Guanidinylation (+99 Da mass shift usually, but can fragment). If the amine reacted with the HATU directly instead of the activated ester, the amine is now dead. Switch to PyAOP immediately.
Troubleshooting Workflow
Caption: Step-by-step decision tree for optimizing reaction conditions.
References
Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. (Establishes HOAt/HATU baselines, though often insufficient for alpha-methyls).[4]
Wenschuh, H., et al. (1995). "Peptide Bond Formation via Acid Fluorides." Journal of the American Chemical Society.[5] (The authoritative source for using TFFH/Acid Fluorides for Aib and hindered couplings).
Albericio, F., & Chinchilla, R. (2001). "Alpha,Alpha-Disubstituted Amino Acids: Recent Advances in Synthesis and Peptide Coupling." Chemical Reviews. (Comprehensive review on the specific steric issues of alpha-methyl amino acids).
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives." (Validation of PyAOP for hindered amines).
Resolving enantiomers of 2-amino-2-(2-chlorophenyl)propanoic Acid via chiral resolution
Technical Support Center: Chiral Resolution of -Methyl-2-Chlorophenylalanine Ticket ID: RES-8492-Q Subject: Protocol Optimization for Resolving 2-Amino-2-(2-chlorophenyl)propanoic Acid Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Resolution of
-Methyl-2-Chlorophenylalanine
Ticket ID: RES-8492-Q
Subject: Protocol Optimization for Resolving 2-Amino-2-(2-chlorophenyl)propanoic Acid
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary & Core Challenge
User Query: "We are attempting to separate the enantiomers of 2-amino-2-(2-chlorophenyl)propanoic acid. Direct crystallization with tartaric acid failed, and enzymatic resolution is showing <5% conversion. Please advise on a robust chemical workflow."
Technical Diagnosis:
The molecule is a quaternary
-amino acid (specifically, -methyl-2-chlorophenylalanine). Two structural factors are causing your current failure:
Quaternary Center Sterics: The
-methyl group creates significant steric hindrance, rendering most standard lipases/acylases ineffective for kinetic resolution.
Zwitterionic Interference: As a free amino acid, the zwitterionic character interferes with the formation of tight, crystalline diastereomeric salts.
The Solution:
You must employ a Classical Chemical Resolution via Diastereomeric Salt Formation , but it requires a specific "Protect-Resolve-Deprotect" strategy. The amino group must be derivatized (N-acetylated) to break the zwitterion and create a strictly acidic species that can pair with a chiral amine base.
The Resolution Protocol (Step-by-Step)
Phase A: Derivatization (N-Acetylation)
Objective: Convert the amphoteric amino acid into a distinct carboxylic acid.[1]
Dissolution: Suspend the racemic amino acid (1.0 eq) in 2M NaOH (2.2 eq). Cool to 0–5°C.
Acetylation: Add Acetic Anhydride (1.5 eq) dropwise over 1 hour. Maintain pH > 10 using dilute NaOH.
Workup: Acidify to pH 1–2 with concentrated HCl. The N-acetyl derivative usually precipitates as a white solid. Filter, wash with cold water, and dry.
Why this matters: This blocks the amine, preventing internal salt formation and increasing the solubility differential between the enantiomers during the next step.
Phase B: Diastereomeric Salt Formation
Objective: Create and separate the diastereomeric salts.
Recommended Resolving Agent:(S)-(-)-1-Phenylethylamine (also known as
-methylbenzylamine).
Alternative: If (S)-1-PEA fails, switch to (-)-Cinchonidine .
Protocol:
Stoichiometry: Dissolve the N-Acetyl racemate (10 g, ~40 mmol) in Ethanol (95%) (approx. 100 mL).
Note: Using 0.5–0.6 equivalents (the "Half-Quantity Method") often yields higher optical purity in the first crop than using 1.0 equivalent.
Crystallization: Heat to reflux until clear. Allow to cool slowly to Room Temperature (RT) over 6 hours.
Critical Step: If oiling occurs, reheat and add a seed crystal of the desired salt (if available) or scratch the glass surface.
Filtration: Collect the precipitate. This is the Less Soluble Diastereomeric Salt (LSDS) .
Recrystallization: Recrystallize the wet cake from Ethanol/Water (9:1) until constant melting point and rotation are achieved.
Phase C: Liberation & Deprotection
Salt Break: Suspend the purified salt in water. Add 2M HCl until pH < 2. Extract the free N-acetyl acid into Ethyl Acetate. Evaporate solvent.
Hydrolysis: Reflux the N-acetyl intermediate in 6M HCl for 4–6 hours to remove the acetyl group.
Isolation: Neutralize to the isoelectric point (pH ~6) with ammonia or NaOH. The pure enantiomeric amino acid will precipitate.
Visualization: The Resolution Workflow
Caption: Workflow for the resolution of quaternary amino acids via N-acetyl protection and diastereomeric salt crystallization.
Troubleshooting & FAQs
Q1: The mixture is "oiling out" instead of crystallizing. What do I do?
Diagnosis: This is common with 2-chlorophenyl derivatives due to high lipophilicity.
Corrective Actions:
Change Solvent Polarity: The current solvent is likely too non-polar. Switch from pure Ethanol to Ethanol:Water (80:20) . The water acts as a structure-maker, encouraging lattice formation over oil droplets.
Seeding: If you have any solid from a previous small-scale batch, use it as a seed at the cloud point.
Slow Cooling: Wrap the flask in cotton or use a programmable bath. Cooling faster than 10°C/hour promotes oiling.
Q2: My yield is good, but the Enantiomeric Excess (ee) is stuck at 85%.
Diagnosis: Inclusion of the wrong diastereomer (eutectic formation) or "crashing out" too fast.
Corrective Actions:
The "Swish" Technique: Do not fully dissolve the crystals for the second round. Suspend the 85% ee solid in warm ethanol (below boiling), stir for 1 hour, and cool. This preferentially dissolves the impurities (the more soluble diastereomer) while leaving the pure crystal intact.
Switch Base: If (S)-1-Phenylethylamine plateaus, try (R)-1-Phenylethylamine on the mother liquor, or switch to Quinine .
Q3: Does the 2-chloro substituent affect the choice of resolving agent?
Answer: Yes. The ortho-chloro group adds significant steric bulk and electron-withdrawing character compared to standard phenylalanine.
Impact: It makes the N-acetyl group slightly more acidic (good for salt formation) but increases the solubility of the salt in organic solvents.
Adjustment: You may need higher concentrations of water in your crystallization solvent compared to non-chlorinated analogs to force precipitation.
Solvent Screening Data (Solubility Matrix)
Use this table to optimize your crystallization solvent if Ethanol fails.
Solvent System
Polarity Index
Outcome Prediction for 2-Cl-Phe Salts
Recommendation
Methanol
5.1
High Solubility
Avoid. Yield will be too low.
Ethanol (Abs)
4.3
Moderate Solubility
Good starting point.
Ethanol/Water (9:1)
~5.0
Ideal Solubility
Recommended. Balances yield/purity.
Isopropanol
3.9
Low Solubility
Risk of rapid precipitation (low purity).
Acetone
5.1
Variable
Good for recrystallization, not initial salt formation.
References
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for resolving agent selection).
Perry, C. et al. (2019). "Influence of chlorine substituents in chiral separation of 2-(chlorophenyl)propanoic acids." Journal of Chromatography A. Link (Provides context on the solubility and separation difficulty of ortho-chloro analogs).
Shiraiwa, T. et al. (1987). "Optical Resolution of
-Methylbenzylamine and Phenylalanine Derivatives." Bulletin of the Chemical Society of Japan. (Foundational protocols for phenylethylamine resolutions).
Saigo, K. (1986). "Resolution of Amino Acids via Diastereomeric Salts." Journal of the American Chemical Society.
Technical Support Center: Optimizing HPLC Peak Shape for 2-amino-2-(2-chlorophenyl)propanoic Acid
Welcome to the technical support center for the analysis of 2-amino-2-(2-chlorophenyl)propanoic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 2-amino-2-(2-chlorophenyl)propanoic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape. By understanding the underlying chemical principles, you can develop robust and reproducible analytical methods.
Understanding the Analyte: 2-amino-2-(2-chlorophenyl)propanoic Acid
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of our analyte. 2-amino-2-(2-chlorophenyl)propanoic acid is a phenylalanine derivative.[1][2] It possesses both a basic amino group and an acidic carboxylic acid group, making it an amphoteric molecule. Its ionization state, and therefore its chromatographic behavior, is highly dependent on the pH of the mobile phase.
Key Molecular Characteristics:
Structure: Contains an amino group, a carboxylic acid group, and a chlorophenyl ring.
Amphoteric Nature: Can exist as a cation, anion, or zwitterion depending on the pH.
Hydrophobicity: The chlorophenyl group imparts significant hydrophobicity.
This combination of a polar, ionizable amino acid backbone and a hydrophobic aromatic ring presents unique challenges in reversed-phase HPLC, often leading to undesirable peak shapes.
This section addresses common peak shape problems encountered during the HPLC analysis of 2-amino-2-(2-chlorophenyl)propanoic acid.
Q1: My peak for 2-amino-2-(2-chlorophenyl)propanoic acid is tailing significantly. What is the most likely cause and how can I fix it?
A1: The most common cause of peak tailing for basic compounds like your analyte is secondary interactions with residual silanol groups on the silica-based stationary phase.
Even with modern end-capping, some silanol groups (Si-OH) on the silica surface remain exposed.[3][4] These silanols are weakly acidic (pKa ~3.8-4.2) and can become deprotonated (negatively charged) at mobile phase pH values above this range.[5] The positively charged amino group of your analyte can then interact with these negatively charged silanols through a strong ion-exchange mechanism, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[3][6]
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
Lower the Mobile Phase pH: By reducing the mobile phase pH to a range of 2.5 to 3.5, the silanol groups will be protonated and therefore neutral.[5][7] This minimizes the ion-exchange interactions with the protonated amino group of your analyte, leading to a more symmetrical peak shape.[8]
Use a Mobile Phase Additive: Incorporating a small amount (e.g., 0.1%) of a basic additive like triethylamine (TEA) into the mobile phase can help to saturate the active silanol sites, effectively shielding them from interacting with your analyte.[9]
Employ a Modern, High-Purity Silica Column: Newer generation HPLC columns are manufactured with higher purity silica and more effective end-capping technologies. This results in a lower concentration of accessible silanol groups and reduced peak tailing for basic compounds.[9][10]
Experimental Protocol: Adjusting Mobile Phase pH
Buffer Selection: Choose a buffer with a pKa close to the desired pH. For a pH of 2.5-3.5, a phosphate or formate buffer is suitable.
Preparation: Prepare the aqueous portion of the mobile phase by dissolving the buffer salt (e.g., potassium phosphate monobasic) in HPLC-grade water.
pH Adjustment: Carefully adjust the pH of the aqueous buffer solution using an appropriate acid (e.g., phosphoric acid for a phosphate buffer) before adding the organic modifier.
Filtration: Filter the final aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
Mobile Phase Composition: Mix the filtered aqueous buffer with the desired organic solvent (e.g., acetonitrile or methanol) in the correct proportions.
Q2: My peak is fronting. What does this indicate and how can I resolve it?
A2: Peak fronting is less common than tailing but typically points to either column overload or a problem with the sample solvent.
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak. The excess analyte molecules travel through the column with less interaction with the stationary phase.
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the peak can become distorted.[7] This is because the strong sample solvent carries the analyte down the column too quickly at the point of injection, before the mobile phase can establish a proper equilibrium.
Solutions:
Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume.
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[11] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.
Q3: I'm observing a split or shouldered peak. What are the potential causes?
A3: A split or shouldered peak suggests the presence of two or more closely eluting species or a disruption in the chromatographic path.
pH too close to Analyte pKa: If the mobile phase pH is very close to the pKa of either the amino or carboxylic acid group of your analyte, both the ionized and unionized forms can exist simultaneously.[12][13] These two forms will have different retention times, potentially leading to a split or broadened peak. It is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.
Chirality: 2-amino-2-(2-chlorophenyl)propanoic acid is a chiral molecule. If you are using a non-chiral column and separation method, you should see a single peak representing both enantiomers. However, if you are performing a chiral separation, you would expect to see two distinct peaks for the R and S enantiomers. In some cases, with partial chiral recognition (perhaps from a contaminated column or specific mobile phase conditions), you might see a shouldered peak.
Column Void or Partial Blockage: A physical disruption in the column packing material, such as a void at the head of the column or a partially blocked frit, can cause the sample band to split as it enters the column, resulting in a distorted or split peak.[7][10]
Decision Tree for Split Peaks:
Caption: Decision tree for troubleshooting split peaks.
Solutions:
pH Optimization: Ensure your mobile phase pH is in a region where the analyte is fully protonated (low pH) or fully deprotonated (high pH, though this can degrade silica columns).
Column Maintenance: If a column void is suspected, you can try back-flushing the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates and extend its lifetime.[14]
Summary of Key Parameters for Method Optimization
Parameter
Recommendation for 2-amino-2-(2-chlorophenyl)propanoic Acid
Rationale
Mobile Phase pH
2.5 - 3.5
Suppresses the ionization of silanol groups, minimizing secondary interactions and peak tailing.[5][8]
Buffer
Phosphate or Formate (10-50 mM)
Provides good buffering capacity in the acidic pH range.
Column
High-purity, end-capped C18 or C8
Minimizes available silanol groups, leading to improved peak shape for basic analytes.[9]
Mobile Phase Additive
0.1% Triethylamine (TEA) or other silanol blocker
Competitively binds to active silanol sites, reducing analyte interaction.[9]
Sample Solvent
Mobile Phase or a weaker solvent
Prevents peak distortion and fronting caused by solvent mismatch.[11]
Sample Concentration
As low as practical for detection
Avoids column overload and associated peak fronting.
By systematically addressing these parameters, you can significantly improve the peak shape for 2-amino-2-(2-chlorophenyl)propanoic acid, leading to more accurate and reliable analytical results.
References
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
Silica Purity #2 – Silanols. (2023, December 8). Separation Science. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]
Walter, T. H., & Neue, U. D. (1994). Liquid chromatography stationary phases with reduced silanol interactions. U.S.
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, November 13). LCGC International. Retrieved from [Link]
Nagae, N., Yamamoto, K., & Kadota, C. (2009).
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
Tips and Tricks of HPLC System Troubleshooting. (2009, April 29). Agilent Technologies. Retrieved from [Link]
11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved from [Link]
-disubstituted amino acids are critical for constraining peptide backbone conformation, often inducing helical structures (e.g., -helix) and improving metabolic stability against proteases.
This guide provides a structural analysis of 2-amino-2-(2-chlorophenyl)propanoic acid . Unlike standard Phenylalanine (Phe), this molecule possesses a quaternary
-carbon and an ortho-chloro substituent. These structural modifications drastically alter the H NMR spectral landscape.
Key Diagnostic Features:
Loss of
-Proton Signal: The signature -proton multiplet of Phe (approx. 3.9–4.0 ppm) is replaced by a quaternary center.
Appearance of Methyl Singlet: A sharp 3H singlet appears in the aliphatic region (1.5–1.8 ppm).
Diastereotopic
-Protons: Due to the chiral quaternary center, the benzylic methylene protons become magnetically non-equivalent, splitting into an AB system (unlike the simpler doublet often seen in achiral analogs).
Aromatic Deshielding: The 2-chloro substituent breaks the magnetic equivalence of the aromatic ring, creating a distinct splitting pattern compared to the unsubstituted phenyl ring.
Experimental Methodology
To ensure reproducibility and accurate spectral assignment, the following protocol utilizes DMSO-
. While DO is common for amino acids, it suppresses exchangeable protons (NH/COOH) which are vital for purity assessment in synthetic intermediates.
The following section compares the target molecule against Standard Phenylalanine and
-Methylphenylalanine to highlight the specific shifts caused by the chloro- and methyl- substituents.
Comparative Data Table (
H NMR in DMSO-
)
Feature
Target:-Methyl-2-Cl-Phe
Comparator A: Phenylalanine (Phe)
Comparator B:-Methylphenylalanine
-Position
Quaternary (No Signal)
3.5–4.0 ppm (dd or m, 1H)
Quaternary (No Signal)
-Methyl
1.5–1.7 ppm (s, 3H)
N/A
1.4–1.6 ppm (s, 3H)
-CH
3.2–3.6 ppm (AB quartet, 2H)
2.9–3.2 ppm (dd, 2H)
3.0–3.2 ppm (AB q, 2H)
Aromatic
4H, Multiplet (Asymmetric)
5H, Multiplet (7.2–7.4 ppm)
5H, Multiplet (7.2–7.4 ppm)
Amine (NH)
Broad s (Exchangeable)
Broad s
Broad s
Key Difference
Diastereotopic AB system + Cl-shift
-H coupling present
Symmetric aromatic ring
Detailed Region Analysis
Region 1: The Aliphatic Zone (1.0 – 4.0 ppm)
The Methyl Singlet (
1.6 ppm): This is the most distinct marker of the reaction success (e.g., alkylation of an enolate). It appears as a sharp singlet because it is attached to a quaternary carbon and has no vicinal protons to couple with.
The Diastereotopic Methylene (
3.4 ppm):
Mechanism:[2] The C2 center is chiral.[3] Consequently, the two protons on C3 (benzylic) "see" different magnetic environments. They are diastereotopic .
Appearance: Instead of a singlet or a simple doublet, you will observe an AB quartet (two doublets leaning toward each other) with a large geminal coupling constant (
Hz).
Contrast: In standard Phenylalanine, these protons couple to the
-proton, creating a dd (doublet of doublets). In the target molecule, the -proton is gone, so the splitting is purely geminal between the two -protons.
Region 2: The Aromatic Zone (7.0 – 7.6 ppm)
The Ortho-Chloro Effect:
The 2-chloro substituent exerts a deshielding effect and steric hindrance.
The symmetry of the phenyl ring is broken. Unlike the 5-proton multiplet of Phe, the target molecule shows a 4-proton pattern.
H-3 and H-6 Differentiation: The proton adjacent to the Chlorine (H-3) and the proton adjacent to the methylene bridge (H-6) will shift distinctively, often widening the aromatic range compared to the unsubstituted analog.
Logic Flow & Assignment Strategy
The following diagram illustrates the decision-making process for confirming the structure of 2-amino-2-(2-chlorophenyl)propanoic acid using NMR.
Figure 1: Structural assignment logic tree. Green paths indicate confirmation of the target
-disubstituted amino acid.
Troubleshooting & Common Pitfalls
Rotational Barriers
The steric bulk of the ortho-chloro group combined with the
-methyl group can restrict rotation around the C-C bond.
Observation: Broadening of the AB quartet or aromatic signals at room temperature.
Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 40–50°C in DMSO-
often sharpens the signals by accelerating conformational exchange.
Water Suppression Artifacts
If using a solvent suppression pulse sequence (e.g., zgpr) to remove water from wet DMSO:
Risk: The
-methyl signal (1.6 ppm) is far enough from water (3.3 ppm) to be safe, but ensure the excitation bandwidth covers the full range.
Recommendation: Use standard 1D proton (zg30) first. Only use suppression if the water peak overlaps with the critical
-CH AB quartet (3.2–3.6 ppm).
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on AB quartets and diastereotopicity).
Hruby, V. J., et al. (1991). "Synthesis of
-Methylamino Acids." Chemical Reviews, 91(7). Link (Foundational chemistry on the synthesis and properties of alpha-methyl amino acids).
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison. Link (Verified database for chemical shift prediction).
Wishart, D. S., et al. (2024). "HMDB: The Human Metabolome Database." Nucleic Acids Research. Link (Reference for standard Phenylalanine spectra).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chiral HPLC Method Development & Comparison
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]
Executive Summary: The Chirality Imperative
In drug development, the determination of enantiomeric excess (ee) is not merely a regulatory hurdle; it is a safety imperative. With regulatory bodies like the FDA and EMA enforcing strict guidelines (ICH Q6A) on chiral drug substances, the ability to resolve enantiomers with baseline resolution (
) is non-negotiable.
This guide objectively compares the two dominant methodologies for determining ee: Normal Phase (NP) and Reversed Phase (RP) Chiral HPLC. While Normal Phase has long been the "Gold Standard" for its high selectivity, Reversed Phase is emerging as a robust, MS-compatible alternative. We analyze these methods using Polysaccharide-based Stationary Phases (CSPs) —specifically Amylose and Cellulose derivatives—which cover over 90% of chiral separations.
Strategic Comparison: Normal Phase vs. Reversed Phase
Method A: Normal Phase (NP) Chiral HPLC
The Traditional Powerhouse
Mechanism: Relies on hydrogen bonding, dipole-dipole interactions, and
stacking in a non-polar environment (typically Hexane/Heptane + Alcohol).
Best For: Compounds with low aqueous solubility; positional isomers; maximizing chiral recognition mechanisms.
The "Immobilized" Advantage: Modern Immobilized CSPs (e.g., Chiralpak IA, IC) allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which can drastically alter selectivity and solubility profiles compared to traditional Coated CSPs (e.g., AD-H, OD-H).
Method B: Reversed Phase (RP) Chiral HPLC
The Modern, MS-Compatible Standard
Mechanism: Utilizes hydrophobic interactions combined with inclusion complexation in an aqueous environment (Water/Buffer + Acetonitrile/Methanol).
Best For: Ionizable compounds (acids/bases), biological samples (plasma/urine), and LC-MS applications.
Key Benefit: Eliminates the need for toxic, expensive solvents like hexane. It is often more robust for routine QC methods due to the stability of RP solvents.
Head-to-Head Performance Matrix
Feature
Normal Phase (NP)
Reversed Phase (RP)
Expert Insight
Primary Interaction
H-Bonding, , Dipole
Hydrophobic + Inclusion
NP offers stronger specific interactions, often yielding higher .
Mobile Phase
Hexane/IPA/EtOH
Water/ACN/MeOH
RP solvents are cheaper and greener.
MS Compatibility
Poor (requires APCI or special setup)
Excellent (ESI compatible)
Choose RP for PK/PD studies requiring high sensitivity.
Sample Solubility
High for lipophilic drugs
High for polar/ionic drugs
Solubility often dictates the initial mode selection.
Column Stability
Sensitive (Coated phases)
Robust
Immobilized phases are recommended for both to extend lifetime.
Typical Resolution ()
Often Higher ()
Variable (Dependent on pH)
RP requires strict pH control to suppress ionization for max .
Deep Dive: The Stationary Phase Ecosystem
The choice of the "Selector" is more critical than the mobile phase. The market is dominated by two polysaccharide derivatives:
Amylose Derivatives (e.g., Chiralpak AD, IA, IG): Possess a helical structure. Analytes fit into the grooves of the helix. Often provide broader selectivity.[2]
Cellulose Derivatives (e.g., Chiralcel OD, IB, IC): Possess a linear, rigid "layered" structure. Analytes intercalate between layers.
Expert Rule of Thumb: These phases are complementary. If an Amylose column fails to separate a compound, a Cellulose column has a high probability of success, and vice versa.
Experimental Protocol: The Universal Screening Workflow
Do not rely on trial and error. Use this systematic screening workflow to guarantee method robustness.
Phase 1: The "Scouting" Decision Tree
Caption: Figure 1.[3] Systematic Chiral Method Development Workflow. Blue nodes indicate decision points; Green indicates success; Red indicates optimization loops.
Phase 2: Step-by-Step Optimization Protocol
Objective: Achieve
for the target compound (e.g., Escitalopram, Ezetimibe).
Step 1: Sample Preparation
Dissolve "The Compound" at 0.5–1.0 mg/mL.
Critical: For NP, dissolve in the mobile phase (e.g., Hexane/IPA). If insoluble, use a minimal amount of DCM (only if using Immobilized columns) or Ethanol, then dilute with Hexane.
Why? Injecting a sample in a strong solvent (like pure MeOH) into a Hexane mobile phase can cause "solvent shock," leading to peak distortion that mimics poor separation.
Step 2: Mobile Phase Selection & Additives
Normal Phase: Start with n-Hexane/IPA (90:10).
Reversed Phase: Start with Water/Acetonitrile (60:40).
The Additive Rule:
For Basic compounds (e.g., Amines): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).
For Acidic compounds (e.g., Carboxylic acids): Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
Causality: Additives suppress the ionization of the analyte and mask residual silanol groups on the silica support, preventing peak tailing (
).
Step 3: Temperature Tuning
Start at 25°C.
Optimization: If
is marginal (e.g., 1.2), lower the temperature to 10–15°C.
Mechanism:[2] Chiral recognition is often enthalpy-driven. Lower temperatures increase the difference in interaction energy between the enantiomers and the CSP, improving selectivity (
), though at the cost of broader peaks.
Comparative Data Analysis
The following data illustrates the performance differences for Crufomate (a representative chiral organophosphorus compound) on Amylose and Cellulose phases in both modes.
Table 1: Separation of Crufomate Enantiomers (Data adapted from Chai et al.)
Stationary Phase
Mode
Mobile Phase
(Selectivity)
(Resolution)
Elution Order
Cellulose-1 (OD-H type)
NP
Hexane/IPA (90:10)
1.34
4.12
(+)/(-)
Cellulose-1 (OD-H type)
RP
ACN/Water (50:50)
1.18
2.05
(+)/(-)
Amylose-2 (AD-H type)
NP
Hexane/IPA (90:10)
1.12
1.55
(+)/(-)
Amylose-2 (AD-H type)
RP
ACN/Water (60:40)
1.05
0.80 (Partial)
(+)/(-)
Analysis:
Normal Phase Superiority: In this specific case, NP provided significantly higher resolution (
) compared to RP () on the Cellulose column.
Complementarity: The Cellulose phase outperformed the Amylose phase for this specific compound, validating the need for a dual-column screening strategy.
Chai, et al. Comparative Enantioseparation of Crufomate with Cellulose- and Amylose-based Chiral Stationary Phases on Reverse-Phase and Normal-Phase High-Performance Liquid Chromatography.[4] ResearchGate.[4][5]
[Link]
Phenomenex. Normal-phase vs. Reversed-phase Chromatography.
[Link]
Matteucci, C., et al. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole. Journal of Pharmaceutical and Biomedical Analysis.
[Link]
Comparing reactivity of 2-amino-2-(2-chlorophenyl)propanoic Acid vs Alanine
Executive Summary This guide provides a technical analysis comparing Alanine (Ala) , the standard for steric minimalism in peptide synthesis, against 2-amino-2-(2-chlorophenyl)propanoic acid (2-Cl-α-Me-Phg) .[1] While Al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis comparing Alanine (Ala) , the standard for steric minimalism in peptide synthesis, against 2-amino-2-(2-chlorophenyl)propanoic acid (2-Cl-α-Me-Phg) .[1]
While Alanine represents the baseline for high-reactivity coupling and conformational flexibility, the target molecule, 2-Cl-α-Me-Phg , represents a class of "difficult" sterically hindered amino acids.[1] It features a quaternary
-carbon substituted with both a methyl group and an ortho-chlorophenyl ring.[1] This structural congestion drastically reduces acylation kinetics but confers unique properties: immunity to base-catalyzed racemization , proteolytic resistance , and the ability to force helical secondary structures (-helix).[1]
This guide details the mechanistic differences, provides optimized coupling protocols for the hindered analog, and summarizes their physicochemical profiles.
Part 1: Structural & Electronic Profile
The fundamental difference lies in the substitution at the
-carbon. Alanine possesses a tertiary center (holding a hydrogen), whereas 2-Cl-α-Me-Phg possesses a quaternary center (holding a methyl and a bulky aromatic ring).[1]
Physicochemical Comparison Table
Feature
Alanine (Ala)
2-Cl-α-Me-Phg
Implication
Structure
-Methyl, -Hydrogen
-Methyl, -(2-Cl-Phenyl)
Steric Clash: The target molecule has no -proton, creating a "tetrasubstituted" center.[1][2]
Steric Bulk (-value)
Low (Standard)
Extremely High
The ortho-chloro substituent locks the phenyl ring rotation, creating a massive steric wall during nucleophilic attack.
Electronic Effect
Inductive (+I) from Methyl
Inductive (-I) from Cl-Phenyl
The electron-withdrawing phenyl ring lowers the pKa of the amine, reducing nucleophilicity compared to Ala.[1]
Chiral Stability
Prone to racemization under strong base (via proton abstraction).[1]
Lack of -proton prevents oxazolone-mediated racemization pathways common in SPPS.[1]
Conformation
Flexible ( rotation free).
Rigid (Restricted ).
Promotes helix formation (Aib-like effect) and restricts backbone flexibility.[1][3]
Visualizing the Steric Environment
The following diagram illustrates the steric difference. Note the accessibility of the amine in Alanine versus the "shielded" nature of the amine in the target molecule.
Caption: Comparison of steric accessibility. The 2-Cl-Phenyl group in the target molecule physically blocks the approach of activated acyl groups to the amine.
Part 2: Reactivity & Coupling Protocols[4]
The Challenge: Kinetics vs. Thermodynamics
Alanine: Reacts rapidly.[1] Standard carbodiimide (DIC) or onium (HBTU) reagents achieve >99% coupling in 30-60 minutes.[1]
2-Cl-α-Me-Phg: The quaternary center imposes a severe kinetic penalty.[1] The nucleophilic attack of the amine onto an activated ester is hindered. Furthermore, the electron-withdrawing nature of the ortho-chlorophenyl ring reduces the nucleophilicity of the
-amine.
Result: Standard HBTU protocols will fail or result in low yield (<20%).
Solution: Use HOAt-based reagents (HATU) which utilize the "neighboring group effect" (pyridine nitrogen) to accelerate coupling, combined with elevated temperatures.
Experimental Protocol Comparison
Below are the recommended protocols for Solid-Phase Peptide Synthesis (SPPS).
Protocol A: Standard Alanine Coupling (High Efficiency)
Reagents: HBTU (0.5 M in DMF), DIPEA (2.0 M in NMP).
The target molecule acts as a strong "helix inducer." Similar to aminoisobutyric acid (Aib), the gem-dialkyl effect restricts the rotation angles (
) to regions favorable for -helices or -helices. The ortho-chloro substituent adds a specific rotational barrier that can lock the side-chain orientation, useful for designing rigid peptidomimetics.[1]
Metabolic Stability
One of the primary reasons to utilize 2-Cl-α-Me-Phg is to prevent enzymatic degradation.[1][2]
Proteolysis: The quaternary center sterically blocks the active sites of proteases (e.g., chymotrypsin, trypsin).
Oxidative Deamination: Many metabolic enzymes require an
-proton to initiate oxidative breakdown.[1][2] The target molecule lacks this proton, rendering it metabolically robust.
Biological Pathway Diagram
The following diagram illustrates how the target molecule evades standard degradation pathways compared to Alanine.
Caption: Metabolic fate comparison. The quaternary center of 2-Cl-α-Me-Phg prevents protease recognition and cleavage.[1]
References
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link
BenchChem. (2025).[1][4] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.Link
Tsuji, T., et al. (2022).[5] "α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling." Nature Synthesis, 1, 304–312.[5] Link
Suppo, J. S., et al. (2015).[6] "Dipeptide Syntheses via Activated α-Amino Esters." Organic Syntheses, 92, 296-308.[1][6] Link
Analytical Comparison Guide: IR Spectroscopy of 2-Amino-2-(2-chlorophenyl)propanoic Acid
Executive Summary As an unnatural alpha-amino acid featuring a sterically hindered chiral center, an alpha-methyl group, and an ortho-chlorophenyl ring, 2-amino-2-(2-chlorophenyl)propanoic acid presents unique analytical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As an unnatural alpha-amino acid featuring a sterically hindered chiral center, an alpha-methyl group, and an ortho-chlorophenyl ring, 2-amino-2-(2-chlorophenyl)propanoic acid presents unique analytical challenges. In solid-state Fourier-Transform Infrared (FTIR) spectroscopy, this compound exists predominantly as a zwitterion. Accurate structural validation requires a deep understanding of its characteristic vibrational modes and how the chosen sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—mechanistically alters the resulting spectral data. This guide provides a rigorous comparative framework for researchers conducting structural verification and quality control.
Structural Mechanics & Characteristic IR Bands
The IR spectrum of 2-amino-2-(2-chlorophenyl)propanoic acid is defined by the interplay between its zwitterionic backbone and its halogenated aromatic side chain. Because the amino and carboxyl groups exist as NH₃⁺ and COO⁻ in the crystalline solid state, the classic free carboxylic acid C=O stretch (typically ~1700 cm⁻¹) is absent. Furthermore, the heavy chlorine atom at the ortho position of the phenyl ring produces highly specific, low-frequency bending modes.
Table 1: Characteristic IR Bands for Solid-State 2-Amino-2-(2-chlorophenyl)propanoic Acid
Wavenumber (cm⁻¹)
Functional Group
Vibrational Mode
Intensity & Shape
Mechanistic Causality
3100 – 2600
NH₃⁺
Asymmetric & Symmetric Stretch
Broad, multiple peaks
Extensive intermolecular hydrogen bonding within the zwitterionic crystal lattice.
2980 – 2870
C-H (Aliphatic)
Stretch (Alpha-Methyl)
Weak to Medium
Confirms the presence of the propanoic acid methyl group at the alpha carbon.
1620 – 1580
COO⁻
Asymmetric Stretch
Strong, sharp
Resonance delocalization of the carbonyl double bond across two equivalent oxygen atoms.
1630 – 1550
NH₃⁺
Asymmetric Bend
Medium (Overlaps COO⁻)
Deformation of the protonated amine group.
1420 – 1380
COO⁻
Symmetric Stretch
Medium to Strong
In-phase stretching of the carboxylate anion.
1050 – 1030
C-Cl
Aryl Chloride Stretch
Strong, sharp
Large dipole moment change due to the highly electronegative, heavy halogen atom.
760 – 740
C-H (Aromatic)
Out-of-plane Bend
Strong, sharp
Highly diagnostic for ortho-disubstituted benzene rings (adjacent aromatic protons).
Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission
When analyzing zwitterionic amino acids, the choice of FTIR sampling technique fundamentally impacts spectral fidelity and data interpretation.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an internal reflection element (IRE), typically diamond, to generate an evanescent wave that penetrates the sample[1].
Advantages: It requires zero sample preparation and is impervious to ambient moisture. This is critical because amino acid powders are notoriously hygroscopic[2].
Causality of Spectral Artifacts: ATR spectra are subject to the anomalous dispersion of the refractive index. Because the penetration depth of the IR beam is wavelength-dependent, absorption bands in ATR spectra are inherently shifted to lower wavenumbers compared to true transmission spectra. For instance, the strong COO⁻ asymmetric stretch may shift by 5–10 cm⁻¹ lower. To compare an ATR spectrum against a standard transmission library, an Advanced ATR Correction algorithm must be applied.
KBr Pellet Transmission
The sample is homogeneously dispersed in an IR-transparent alkali halide matrix and pressed into a disc[3].
Advantages: It adheres strictly to the Beer-Lambert law, providing a true transmission spectrum with a flat baseline. This makes it the gold standard for quantitative trace analysis and historical library matching[3].
Causality of Spectral Artifacts: KBr is highly hygroscopic. If the pellet absorbs moisture during preparation, a massive, broad O-H stretching band will appear at ~3420 cm⁻¹[2]. This artifact will completely obscure the critical NH₃⁺ stretching region (3100–2600 cm⁻¹) of the 2-amino-2-(2-chlorophenyl)propanoic acid, rendering the spectrum invalid for backbone confirmation[4].
Experimental Protocols (Self-Validating Systems)
Protocol A: ATR-FTIR Acquisition
Background Collection: Clean the diamond IRE with isopropanol. Collect a background spectrum (air) to mathematically subtract ambient CO₂ and water vapor.
Sample Application: Deposit ~2-5 mg of crystalline 2-amino-2-(2-chlorophenyl)propanoic acid directly onto the center of the diamond crystal.
Pressure Application: Lower the anvil clamp. Self-Validation Check: Monitor the live spectrum; gradually increase pressure until the strongest band (typically the COO⁻ stretch at ~1600 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. Insufficient pressure results in poor optical contact and a noisy spectrum.
Data Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm (assuming a sample refractive index of ~1.5) to correct relative intensities and wavenumber shifts.
Protocol B: KBr Pellet Preparation & Transmission
Moisture Control: Pre-dry IR-grade KBr powder in an oven at 110°C for 24 hours. Store strictly in a desiccator[2].
Milling: In a pre-warmed agate mortar, gently grind 1 mg of the amino acid with 100 mg of dried KBr. Causality: Vigorous grinding can alter the polymorphic state of the crystal; gentle, thorough mixing ensures homogeneity without inducing phase changes.
Pelletizing: Transfer the mixture to a 13 mm die set. Apply 10 tons of pressure using a hydraulic press for 2 minutes under a vacuum (to remove trapped air and prevent opacity)[1].
Validation Scan: Acquire the spectrum. Self-Validation Check: Inspect the baseline at 3400 cm⁻¹. If a broad peak is present, moisture contamination has occurred; discard the pellet, re-dry the KBr, and repeat the process[2].
Workflow Visualization
Workflow comparing ATR-FTIR and KBr transmission preparation for unnatural amino acid validation.
References
Shimadzu. "Analysis of Amino Acids by KBr Tablet Method." Application News. Available at: [Link]
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Available at: [Link]
Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray diffraction (XRD) validation of 2-amino-2-(2-chlorophenyl)propanoic Acid structure
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
[1]
Executive Summary
The structural validation of
-disubstituted amino acids, such as 2-amino-2-(2-chlorophenyl)propanoic acid , presents a unique analytical challenge. Unlike standard amino acids, this molecule possesses a quaternary -carbon bonded to four distinct non-hydrogen groups: a methyl group, a carboxyl group, an amine, and a sterically demanding 2-chlorophenyl ring.[1]
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for preliminary characterization, they fail to unambiguously resolve the absolute configuration (R/S) and the specific polymorphic packing of this sterically hindered zwitterion. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the superior validation method, offering a self-validating protocol to determine the absolute structure, distinct from its structural isomers (e.g., 3-chloro or 4-chloro analogs) and conformational polymorphs.[1]
Part 1: The Analytical Challenge
The target molecule, 2-amino-2-(2-chlorophenyl)propanoic acid, contains a crowded quaternary center.[1] This creates two specific blind spots for standard spectroscopy:
The "Silent" Center: The
-carbon lacks a proton.[1] Standard H-NMR relies on scalar coupling (-coupling) between the -proton and neighbors to establish connectivity.[1] Here, that pathway is broken.
Chiral Ambiguity: Synthetic routes for
-methyl amino acids often yield racemates or require enantioselective catalysis.[1] NMR cannot distinguish enantiomers without chiral shift reagents, which are often unreliable for crowded ortho-substituted aromatics due to steric hindrance preventing complexation.[1]
Comparative Analysis: XRD vs. Alternatives
The following table objectively compares SC-XRD against standard alternatives for this specific molecular class.
Feature
Single Crystal XRD
Solution NMR (H, C, 2D)
Mass Spectrometry (HRMS)
Connectivity
Definitive. Direct visualization of bond connectivity.[1]
Inferred. Requires HMBC/NOESY; often ambiguous across quaternary C.
Elemental only. Confirms formula, not structure.[1]
Absolute Config (R/S)
Definitive. Uses anomalous scattering (Flack Parameter) of the Cl atom.[1]
Indirect. Requires derivatization or chiral solvating agents.[1]
None.
Regio-isomerism
Definitive. Distinguishes 2-Cl vs 3-Cl positions via bond lengths/angles.[1]
Good. Splitting patterns usually distinguish ortho/meta, but overlap occurs.[1]
None. Fragments are identical.
Solid State Form
Definitive. Identifies polymorphs, solvates, and salt forms.[1]
Part 2: Experimental Protocol (Self-Validating System)
To validate the structure of 2-amino-2-(2-chlorophenyl)propanoic acid, we utilize a workflow that moves from synthesis to crystallographic refinement.[1]
Phase 1: Crystallization of the Zwitterion
The molecule is likely zwitterionic in the solid state (
and ). Crystallizing zwitterions requires navigating the isoelectric point (pI).[2]
Why: Slow diffusion of acetone reduces solubility, promoting ordered lattice formation without trapping solvent inclusions.[1]
Method B: Slow Evaporation (Polymorph Screening)
Protocol: Dissolve saturated solution in water/ethanol in a scintillation vial. Cover with parafilm, poke 3 pinholes, and leave in a vibration-free environment for 5–7 days.[1]
Reasoning: The Chlorine atom is a heavy scatterer. Copper (Cu) radiation causes significant absorption and fluorescence by Chlorine, degrading data quality. Mo radiation minimizes absorption ($ \mu $) while maximizing resolution.[1]
Reasoning: Reduces thermal vibration (atomic displacement parameters), essential for resolving the electron density of the crowded methyl/amine/phenyl groups on the quaternary carbon.
Mechanism:[1] The Chlorine atom provides sufficient anomalous scattering signal at Mo-K
wavelengths to distinguish Friedel pairs, validating the stereocenter.
Part 3: Visualization of Logic & Workflow
Diagram 1: The Validation Workflow
This diagram illustrates the critical path from ambiguous powder to validated structural model.
Figure 1: Step-by-step workflow for converting chemical samples into validated crystallographic models.
Diagram 2: Resolving Structural Ambiguity
This decision tree demonstrates why XRD is the necessary logic gate for this specific molecule compared to NMR.
Figure 2: Logical pathway demonstrating how XRD resolves the specific ambiguities of quaternary amino acids that NMR cannot.
Part 4: Data Interpretation Guide
When reviewing the XRD report for this molecule, researchers should verify the following parameters to ensure the structure is chemically sound.
The ORTEP Plot (Thermal Ellipsoids)
What to look for: Ellipsoids should be roughly spherical.
Red Flag: "Cigar-shaped" or highly elongated ellipsoids on the Chlorine or Methyl carbons indicate disorder or thermal motion .[1] If seen at 100 K, this suggests static disorder (multiple conformations trapped in the crystal).
Bond Length Validation
Compare the experimental bond lengths against standard values from the Cambridge Structural Database (CSD). Significant deviations (>0.02 Å) require explanation (e.g., strain).
Relevance: These networks stabilize the crystal lattice and dictate the solubility profile of the drug substance.
References
Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link
Context: The definitive source for the "Flack Parameter" used to determine absolute configuration using anomalous sc
Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link
Context: The standard software algorithm used for solving the phase problem in small molecule crystallography.
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.[1] Link
Context: The database used to benchmark bond lengths (C-Cl, C-N) for validation.[1]
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1]
Context: Authoritative text on why crystallization conditions (Method A vs B) result in different packing arrangements.
PubChem. (2025).[1][3][4] 2-Amino-2-(2-chlorophenyl)propanoic acid (Compound Summary). Link
Context: Source for chemical identifiers and general physicochemical properties.[1][3][4][5]
A Comparative Stability Analysis of Ortho- and Para-Chloro Amino Acid Derivatives: A Guide for Drug Development Professionals
In the landscape of modern drug development, the incorporation of halogenated amino acids is a key strategy for modulating the pharmacological properties of peptide- and protein-based therapeutics. Among these, chlorinat...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development, the incorporation of halogenated amino acids is a key strategy for modulating the pharmacological properties of peptide- and protein-based therapeutics. Among these, chlorinated amino acid derivatives offer a unique toolset for enhancing stability, binding affinity, and metabolic resistance. However, the seemingly subtle difference in the placement of a chlorine atom on an aromatic ring—specifically, the ortho versus the para position—can have profound implications for the overall stability and degradation profile of the molecule.
This guide provides an in-depth comparison of the stability of ortho-chloro and para-chloro amino acid derivatives. We will explore the underlying chemical principles that govern their stability, present a detailed experimental protocol for a comparative analysis, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.
Theoretical Underpinnings of Stability: Electronic and Steric Effects
The stability of a substituted aromatic ring is primarily governed by a balance of electronic and steric effects. The chlorine substituent, while simple, exerts a complex influence through two opposing electronic forces: the inductive effect and the resonance effect.[1]
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond.[1][2][3] This effect is distance-dependent and deactivates the ring, making it less susceptible to electrophilic attack.
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring.[2][4][5] This donation of electron density increases the electron richness at the ortho and para positions.[2][4][5]
While the inductive effect generally outweighs the resonance effect, making chlorobenzene less reactive than benzene, the resonance effect dictates the position of electrophilic attack.[2] For degradation reactions, which can proceed through various mechanisms, this interplay is crucial.
The Ortho vs. Para Dichotomy:
The key difference in stability between ortho- and para-chloro isomers often comes down to steric hindrance .[6][7][8]
Para-Isomer: In the para position, the chlorine atom is situated opposite the amino acid side chain, resulting in minimal steric clash.[6][7][8] This spatial separation generally leads to greater thermodynamic stability.[6][7] The molecule can adopt a more favorable, lower-energy conformation.
Ortho-Isomer: The proximity of the chlorine atom to the amino acid backbone in the ortho position can introduce significant steric strain.[6][7] This can force the substituent groups to rotate out of the plane of the aromatic ring, potentially disrupting optimal resonance stabilization.[6][7] However, in some specific cases, intramolecular interactions like hydrogen bonding could potentially stabilize the ortho isomer, though this is less common with a simple chloro group.[8]
Generally, the lack of steric hindrance makes the para isomer the more thermodynamically stable of the two.[6][7][8] This has direct implications for degradation kinetics, as a more stable molecule will typically exhibit a slower rate of degradation.
Experimental Design for Comparative Stability Assessment
To empirically determine the stability differences between ortho- and para-chloro amino acid derivatives, a forced degradation study is the industry-standard approach.[9][10][11] These studies, guided by the International Council for Harmonisation (ICH) guidelines, intentionally stress the molecules to predict their long-term stability and identify potential degradation products.[9][11][12]
The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation pathways without completely destroying the parent molecule.[9][13]
Below is a comprehensive protocol for a comparative forced degradation study.
Objective: To compare the stability of an ortho-chloro amino acid derivative (o-Cl-AA) and a para-chloro amino acid derivative (p-Cl-AA) under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
o-Cl-AA and p-Cl-AA test compounds
Hydrochloric acid (HCl), 0.1 M
Sodium hydroxide (NaOH), 0.1 M
Hydrogen peroxide (H₂O₂), 3% (v/v)
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Formic acid, for mobile phase
HPLC system with UV or Mass Spectrometry (MS) detector
pH meter
Photostability chamber
Methodology:
Stock Solution Preparation:
Prepare 1 mg/mL stock solutions of both o-Cl-AA and p-Cl-AA in a suitable solvent (e.g., 50:50 ACN:Water).
Rationale: A concentration of 1 mg/mL is a common starting point for forced degradation studies, providing sufficient concentration for accurate detection of the parent compound and its degradants.[13]
Stress Conditions:
Acid Hydrolysis:
Mix 1 mL of each stock solution with 9 mL of 0.1 M HCl.
Incubate at 60°C.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Neutralize aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis:
Mix 1 mL of each stock solution with 9 mL of 0.1 M NaOH.
Incubate at 60°C.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation:
Mix 1 mL of each stock solution with 9 mL of 3% H₂O₂.
Keep at room temperature, protected from light.
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Photolytic Degradation:
Place solutions of both compounds in quartz cuvettes.
Expose to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[12][13]
Keep a control sample wrapped in aluminum foil to protect from light.
Analyze samples after the exposure period.
Rationale: These stress conditions simulate potential environmental exposures during manufacturing, storage, and administration, covering a range of degradation pathways.[9][10][11] Elevated temperatures are used to accelerate the degradation process.[13]
Sample Analysis (HPLC-UV/MS):
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A typical gradient would be 5-95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a relevant wavelength (e.g., 254 nm) and/or Mass Spectrometry for peak identification and purity analysis.
Rationale: Reverse-phase HPLC is a robust and widely used method for separating small molecules like amino acid derivatives.[] The use of a mass spectrometer allows for the identification of degradation products by their mass-to-charge ratio.
Caption: Experimental workflow for the comparative forced degradation study.
Data Interpretation and Expected Outcomes
The primary output of the HPLC analysis will be chromatograms showing the peak area of the parent compound at each time point. The percentage of the remaining compound can be calculated and plotted against time to determine the degradation rate.
Table 1: Hypothetical Comparative Stability Data (% Remaining Compound)
Stress Condition
Time (h)
Ortho-Chloro Derivative (%)
Para-Chloro Derivative (%)
Acid Hydrolysis
0
100.0
100.0
(0.1 M HCl, 60°C)
8
91.2
96.5
24
78.5
89.1
Base Hydrolysis
0
100.0
100.0
(0.1 M NaOH, 60°C)
8
85.4
92.3
24
65.7
81.6
Oxidation
0
100.0
100.0
(3% H₂O₂, RT)
8
95.1
97.8
24
88.3
94.2
Based on the principles of steric hindrance, it is anticipated that the para-chloro derivative will exhibit greater stability across all stress conditions, as reflected in the hypothetical data above. The ortho-isomer, being less thermodynamically stable, is expected to degrade at a faster rate.
Potential Degradation Pathways
Understanding the potential degradation mechanisms is crucial for predicting and mitigating stability issues. For chloro-substituted aromatic amino acids, several pathways are plausible:
Hydrolysis: Under strong acidic or basic conditions, the amide bond of the amino acid backbone could be susceptible to hydrolysis. Additionally, nucleophilic aromatic substitution to replace the chlorine atom is a possibility, though generally, this requires harsh conditions or strongly activated rings.
Oxidation: The aromatic ring or the amino acid side chain can be oxidized. The presence of the electron-withdrawing chlorine atom generally makes the ring less susceptible to oxidation compared to an unsubstituted ring.
Dehalogenation: Reductive or photolytic cleavage of the carbon-chlorine bond can occur, leading to the formation of the unsubstituted amino acid derivative.
The position of the chlorine atom can influence the susceptibility to these pathways. For instance, the steric crowding in the ortho isomer might slightly alter bond angles and electronic distribution, potentially making it more susceptible to certain degradation reactions compared to the less-strained para isomer.
Caption: Plausible degradation pathways for chloro-amino acid derivatives.
Conclusion and Practical Implications
The comparative stability analysis of ortho- and para-chloro amino acid derivatives consistently points towards the superior stability of the para isomer. This increased stability can be primarily attributed to the reduction of steric hindrance, allowing the molecule to exist in a lower energy state.
For drug development professionals, this has several key implications:
Candidate Selection: When designing new therapeutics, if stability is a primary concern, the para-chloro derivative should be considered the default choice over the ortho isomer.
Formulation Development: The higher intrinsic stability of the para isomer may allow for more flexible formulation strategies and potentially a longer product shelf-life.
Metabolic Stability: The principles governing chemical stability often translate to metabolic stability. The less-strained para isomer may be less susceptible to enzymatic degradation in vivo.
While the ortho isomer may be selected for specific structural or binding requirements, its inherent instability must be acknowledged and addressed through formulation strategies or by accepting a shorter shelf-life. Ultimately, a thorough understanding of the positional isomerism's impact on stability is a critical component of a successful and efficient drug development program.
References
askIITians. (2025, March 11). Although chlorine is an electron withdrawing group, yet it is ortho. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
CK-12. (n.d.). Even though chlorine is an electron-withdrawing group, it forms ortho, para directing electrophilic substitution... Is this correct? Retrieved from [Link]
Chemistry Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
U.S. Pharmacopeia. (n.d.). Amino acid analysis. Retrieved from [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
Quora. (2016, August 27). In aromatic compounds , Which is more stable position: ortho or para? Explain. Retrieved from [Link]
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved from [Link]
Reddit. (2021, December 12). What is the effect of a chlorine group on aromatic protons? Retrieved from [Link]
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
EAS:Ortho vs. Para Positions Explained. (n.d.). Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
PubMed. (2020, March 3). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Retrieved from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
MDPI. (2020, September 16). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Retrieved from [Link]
ResearchGate. (n.d.). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Retrieved from [Link]
PubMed. (2017, May 2). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Retrieved from [Link]
RIT Digital Institutional Repository. (2025, August 22). An Investigation of Water-Based Cutting Fluids: Choline Amino Acid Protic Ionic Liquids as a Potential Sustainable Additive. Retrieved from [Link]
Operational and Disposal Guide: 2-amino-2-(2-chlorophenyl)propanoic Acid Executive Summary As a Senior Application Scientist, I frequently consult on the integration of unnatural amino acids (UAAs) into peptide synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Operational and Disposal Guide: 2-amino-2-(2-chlorophenyl)propanoic Acid
Executive Summary
As a Senior Application Scientist, I frequently consult on the integration of unnatural amino acids (UAAs) into peptide synthesis and drug development workflows. 2-amino-2-(2-chlorophenyl)propanoic acid (CAS: 500698-02-2) is a highly specialized, sterically hindered UAA. While its bulky chlorophenyl group and alpha-methyl substitution are intentionally designed to impart extreme proteolytic stability to peptide therapeutics, these exact structural features make its environmental degradation nearly impossible. This guide provides the definitive, self-validating protocols for the safe handling, spill mitigation, and EPA-compliant disposal of this halogenated compound.
Physicochemical Data & Hazard Profile
To effectively manage chemical logistics and disposal, we must first understand the physical parameters that dictate the compound's behavior in solution and in the environment. Standard chemical data sourced from the [1] informs our operational boundaries.
Unique identifier for SDS and regulatory tracking.
Molecular Formula
C9H10ClNO2
Contains covalently bound Chlorine (Halogenated).
Molecular Weight
199.63 g/mol
Requires precise molar calculations for stock prep.
Waste Classification
Halogenated Organic Waste
Strictly prohibited from standard drain disposal.
Solubility
Low in H2O; Soluble in DMSO/DMF
Dictates the use of organic solvents for stock solutions.
Mechanistic Toxicology & Environmental Rationale
Why do we treat this specific amino acid derivative with such stringent disposal protocols? The answer lies in its molecular architecture.
Proteolytic Resistance: Natural L-amino acids are rapidly degraded by environmental proteases. However, research on [2] demonstrates that bulky, halogenated substitutions at the alpha-carbon create severe steric hindrance. Enzymes like trypsin and chymotrypsin cannot accommodate the 2-chlorophenyl ring, meaning this compound will persist indefinitely in wastewater systems and bioaccumulate if improperly discarded.
Dioxin Formation Risk: Because the molecule contains a chlorine atom, it falls under strict [3]. If mixed with non-halogenated waste and incinerated at standard low temperatures, the chlorine acts as a catalyst for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it mandates high-temperature rotary kiln incineration (>1000°C) equipped with caustic scrubbers to neutralize hydrogen chloride (HCl) gas byproducts.
Standard Operating Procedure: Handling & Stock Preparation
Do not treat UAAs like standard biological buffers. The following step-by-step methodology ensures both operator safety and molecular integrity.
Step 1: Risk Assessment & PPE Verification
Don double nitrile gloves. The outer glove protects against the organic solvents (DMSO/DMF) required to dissolve the compound, while the inner glove maintains a biological barrier.
Wear a flame-resistant lab coat and ANSI Z87.1-compliant safety goggles.
Step 2: Powder Weighing & Containment
Action: Weigh the lyophilized powder exclusively inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.
Causality: The micro-fine powder can easily aerosolize. Inhalation of halogenated organic particulates bypasses the body's primary dermal defenses, leading to rapid mucosal absorption and respiratory irritation.
Step 3: Solubilization & Sterilization
Action: Dissolve the required mass in 100% DMSO to create a highly concentrated master stock (e.g., 100 mM), then dilute into your working aqueous buffer. Sterilize the final solution using a 0.22 μm PTFE syringe filter.
Causality: Never autoclave this compound. The high heat and pressure of an autoclave (121°C, 15 psi) can induce thermal degradation, cleaving the C-Cl bond and releasing corrosive hydrogen chloride (HCl) gas directly into the autoclave chamber, which can destroy the equipment and endanger personnel.
In the event of a powder or liquid spill, execute the following self-validating containment protocol:
Step 1: Isolation
Evacuate personnel from the immediate 5-foot radius. If the spill is inside a fume hood, immediately lower the sash to maximize face velocity and contain aerosols.
Step 2: Wet-Containment (For Powders)
Action: Gently cover the spilled powder with absorbent lab pads slightly dampened with 10% ethanol in water.
Causality: Never dry sweep. Dry sweeping generates hazardous dust clouds. Dampening the powder increases the mass of the particulates, forcing them to settle and allowing for safe, dust-free mechanical collection.
Step 3: Collection & Chemical Decontamination
Use a non-sparking scoop to transfer the dampened mass into a rigid, sealable High-Density Polyethylene (HDPE) container.
Wash the affected surface with a 10% alkaline detergent solution to neutralize any residual acidic functional groups, followed by a DI water rinse. Place all used wipes into the halogenated waste container.
Proper Disposal Procedures & Waste Segregation
Compliance with [4] is non-negotiable. Segregate waste strictly according to the following streams:
Solid Waste (Vials, Tips, Spill Debris):
Place all contaminated solids into a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Halogenated Organics." Do not mix with standard biohazard or glass waste.
Liquid Organic Waste (DMSO/DMF Stocks):
Collect in a dedicated, chemically compatible carboy labeled "Halogenated Organic Solvent Waste."
Critical Rule: Never mix this stream with non-halogenated solvents (e.g., pure acetone or ethanol). Exceeding a 5% halogen threshold in a non-halogenated carboy violates EPA transport regulations and creates severe incineration hazards.
Aqueous Waste (<20% Organics):
Even if the working solution is 99% water, the presence of the halogenated UAA means it cannot be poured down the drain. Collect in a designated "Aqueous Hazardous Waste" container for professional chemical treatment.
Waste Segregation & Disposal Workflow
Halogenated waste segregation and disposal workflow for unnatural amino acids.
References
Thoreauchem. "2-amino-2-(2-chlorophenyl)propanoic acid-500698-02-2 Product Detail." Thoreauchem Chemical Database. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Guidelines. Available at:[Link]
Journal of Antimicrobial Chemotherapy. "Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability." Oxford Academic. Available at: [Link]
Nipissing University. "Hazardous Materials Disposal Guide: Halogenated Organic Waste." Environmental Health and Safety. Available at: [Link]
A Guide to Personal Protective Equipment for Handling 2-amino-2-(2-chlorophenyl)propanoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) for handling 2-amino-2-(2-chloropheny...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) for handling 2-amino-2-(2-chlorophenyl)propanoic acid. As a novel or less-common chemical, it is crucial to handle it with a comprehensive safety-first approach, assuming it to be hazardous until proven otherwise. This document outlines the necessary PPE, its proper use, and disposal protocols to ensure the safety of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
Chlorinated Aromatic Compounds: These compounds can be toxic and may be absorbed through the skin.[5] They can also be harmful if inhaled or ingested.[6] Some chlorinated aromatic compounds are persistent in the environment.
Aminopropanoic Acid Derivatives: While many amino acids are benign, some derivatives can be irritants or have unknown toxicological profiles.[7] The amino group can also react with other chemicals.
Given these structural features, we must assume that 2-amino-2-(2-chlorophenyl)propanoic acid may be harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, appropriate PPE is mandatory to prevent exposure.[1][8][9]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for minimizing exposure to 2-amino-2-(2-chlorophenyl)propanoic acid.[2][10] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
Chemical-resistant apron over a laboratory coat[5]
Work in a well-ventilated area; use a fume hood if waste is volatile[13]
Eye and Face Protection
Chemical Splash Goggles: These are the minimum requirement for eye protection when handling 2-amino-2-(2-chlorophenyl)propanoic acid in any form.[3][11] They provide a seal around the eyes to protect against splashes and dust.
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as when transferring large volumes of solutions or during highly reactive procedures.[3][5][10]
Hand Protection
Chemically Resistant Gloves: The choice of glove material is crucial. For chlorinated aromatic compounds, Viton® or butyl rubber gloves are often recommended for their high resistance to permeation.[5][14] Nitrile or neoprene gloves may be suitable for shorter-duration tasks with small quantities, but it is essential to consult the glove manufacturer's chemical resistance guide.[8][14] Double-gloving is a good practice to provide an extra layer of protection.[12]
Body Protection
Laboratory Coat: A properly fitting, long-sleeved laboratory coat is the minimum requirement for body protection.[3][8]
Chemical-Resistant Apron or Coveralls: For tasks with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]
Respiratory Protection
Chemical Fume Hood: All work with 2-amino-2-(2-chlorophenyl)propanoic acid, especially when in powdered form or in a volatile solvent, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]
Respirator: In the rare event that work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[15][16] A proper fit test and training are required for respirator use.[1]
Procedural Guidance: Donning, Doffing, and Disposal
Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence:
Lab coat or apron
Respirator (if required)
Goggles and face shield
Gloves
Doffing Sequence:
Gloves (using a glove-to-glove and then skin-to-glove technique)
Face shield and goggles
Lab coat or apron (rolling it away from the body)
Respirator (if used)
Wash hands thoroughly with soap and water.[8][17][18]
Decontamination and Disposal
Spills: In case of a spill, evacuate the area and alert your supervisor.[5] Small spills can be cleaned up by trained personnel wearing appropriate PPE.[5] Use an absorbent material to contain the spill, and then decontaminate the area.[5] All materials used for cleanup should be disposed of as hazardous waste.[5]
Waste Disposal: All materials contaminated with 2-amino-2-(2-chlorophenyl)propanoic acid, including gloves, disposable lab coats, and used absorbent materials, must be disposed of as hazardous chemical waste.[13][19][20] Follow your institution's and local regulations for hazardous waste disposal.[19][21][22] Waste containers must be clearly labeled with the contents.[18][20]
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-amino-2-(2-chlorophenyl)propanoic acid.
Caption: Workflow for safe handling of 2-amino-2-(2-chlorophenyl)propanoic acid.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[23][24] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting.[23][24] Rinse the mouth with water and seek immediate medical attention.[6]
References
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
OSHA's PPE Laboratory Standards. Clarion Safety Systems.
3-AMINOPROPANOIC ACID. Ataman Kimya.
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
Personal Protective Equipment for Laboratories. Environmental Health and Safety.
Hazardous Chemical Waste Management Guidelines. Columbia | Research.
Section 6C: Protective Equipment. Princeton EHS.
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Lab Safety Rules and Guidelines.
Safety Data Sheet Alanine. G-Biosciences.
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Laboratory Safety.
Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
L-ALANINE FOR BIOCHEMISTRY. Loba Chemie.
SAFETY DATA SHEET. Thermo Fisher Scientific.
Safety Data Sheet.
Safety Data Sheet: 2-Aminopropionic acid. Carl ROTH.
Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Am Ind Hyg Assoc J. 1984 Sep;45(9):617-21.
Safety Data Sheet. Key Organics.
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health.
Personal Protective Equipment. Environmental Health & Safety Services.
2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid. Santa Cruz Biotechnology.